tert-Butyl 4-(bromomethyl)benzylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGBIHFTZHBDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634241 | |
| Record name | tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187283-17-6 | |
| Record name | tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(bromomethyl)benzylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 4-(bromomethyl)benzylcarbamate. The information is intended for professionals in the fields of chemical research and drug development who utilize this bifunctional molecule as a key building block and linker in the synthesis of complex chemical entities.
Core Chemical Properties
This compound is a solid, white to light-yellow compound at room temperature.[1] It is a key intermediate in organic synthesis, valued for its dual functionality: a Boc-protected amine and a reactive benzyl bromide group.
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 187283-17-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [2][5] |
| Molecular Weight | 300.19 g/mol | [2] |
| IUPAC Name | tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate | [2] |
| Appearance | White to light yellow solid | [1] |
| Solubility | 0.107 mg/mL (0.000356 mol/L) | [6] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Synonyms: N-BOC-4-(BROMOMETHYL)BENZYLAMINE, 4-(Boc-aminomethyl)benzyl bromide, (4-Bromomethyl-benzyl)-carbamic acid tert-butyl ester.[1][2][4]
Experimental Protocols
A common laboratory-scale synthesis involves the bromination of the corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)benzylcarbamate.[1][3]
Materials:
-
4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol (250 mg, 1.1 mmol)[1][3]
-
Phosphorus tribromide (PBr₃) (30 μL, 0.32 mmol) - Note: The cited source refers to "phosphorotriamine," which may be a typographical error; PBr₃ is a standard reagent for this conversion.[1][3]
Procedure:
-
The starting material, 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol, is dissolved in anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere.[1][3]
-
The solution is cooled to -78°C using a dry ice/acetone bath.[1][3]
-
Phosphorus tribromide is added slowly to the cooled solution.[1][3]
-
The reaction is allowed to proceed at this temperature for 2 hours.[1][3]
-
Upon completion, the reaction is quenched by the careful addition of solid sodium bicarbonate.[1][3]
-
The mixture is allowed to warm to room temperature.
-
The solid, insoluble material is removed by filtration.[1][3]
-
The filtrate is concentrated under reduced pressure to yield the final product, 4-(tert-butoxycarbonylaminomethyl)benzyl bromide.[1][3]
-
This procedure has a reported yield of approximately 95%.[1][3]
Caption: Synthesis workflow for this compound.
Reactivity and Applications
The primary utility of this compound stems from its bifunctional nature. The benzyl bromide moiety is an excellent electrophile for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization.
A significant application of this compound is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This compound can be used to connect the E3 ligase ligand to the target protein ligand.[5]
Caption: Logical relationship of the PROTAC mechanism utilizing the linker.
Safety and Handling
Comprehensive safety protocols must be observed when handling this chemical. The compound is classified as an irritant and can be corrosive.[2][7]
-
Signal Word: Danger.
-
Hazard Statements:
-
Handling: Use in a well-ventilated area, preferably a fume hood.[7][8] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1] Store away from incompatible materials such as strong oxidizing agents.[9]
-
Spills: In case of a spill, evacuate the area.[7] Vacuum or sweep up the material and place it into a suitable disposal container, avoiding dust generation.[8] Do not let the chemical enter the environment.[8]
References
- 1. This compound CAS#: 187283-17-6 [amp.chemicalbook.com]
- 2. This compound | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 187283-17-6 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 187283-17-6|this compound| Ambeed [ambeed.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS: 187283-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)benzylcarbamate, with the CAS number 187283-17-6, is a bifunctional organic molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine and a reactive benzyl bromide moiety, making it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are emergent therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical synthesis.
| Property | Value |
| CAS Number | 187283-17-6 |
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.19 g/mol [2] |
| Appearance | White to light yellow solid |
| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon) |
| IUPAC Name | tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate[2] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr[2] |
| InChI Key | UYGBIHFTZHBDEQ-UHFFFAOYSA-N[2] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų[3] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds from its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)benzylcarbamate. A general synthetic procedure is outlined below.
General Synthesis of this compound
This protocol describes the bromination of tert-butyl 4-(hydroxymethyl)benzylcarbamate.
Experimental Protocol:
-
Dissolution: Dissolve 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[4]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[4]
-
Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃) or another suitable brominating agent in THF to the cooled solution.
-
Reaction: Stir the reaction mixture at -78°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.[4]
Application in PROTAC Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three key components: a "warhead" that binds to a target protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects these two moieties.
The benzylcarbamate structure of this compound provides a semi-rigid linker. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for its conjugation to a suitable functional group (e.g., an amine or a thiol) on either the warhead or the E3 ligase ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other component of the PROTAC.
General Workflow for PROTAC Synthesis using a Benzylcarbamate Linker
The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC using a benzylcarbamate-based linker like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)benzylcarbamate is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine and a reactive benzyl bromide moiety, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and analytical data.
Molecular Structure and Properties
This compound, with the IUPAC name tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate, is characterized by a central benzene ring substituted with a bromomethyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the para position.
Chemical Structure Visualization
Caption: Molecular structure of this compound.
Physicochemical Properties
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| CAS Number | 156971-93-4 | [1] |
| Appearance | White to light yellow solid | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Synonyms
This compound is also known by several other names:
-
tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate
-
4-(Boc-aminomethyl)benzyl bromide
-
N-Boc-4-(bromomethyl)benzylamine
-
(4-Bromomethyl-benzyl)-carbamic acid tert-butyl ester
Experimental Data
Spectroscopic Data
Note: The following data is for the related compound tert-butyl N-[4-(bromomethyl)phenyl]carbamate and is provided for illustrative purposes. The actual spectra for the title compound may vary.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.33 (d, J = 2.2 Hz, 4H, Ar-H) | δ 152.7 (C=O) |
| δ 6.49 (s, 1H, NH) | δ 137.2 (Ar-C) |
| δ 4.48 (d, J = 1.9 Hz, 2H, CH₂Br) | δ 129.2 (Ar-CH) |
| δ 1.52 (d, J = 1.9 Hz, 9H, C(CH₃)₃) | δ 119.2 (Ar-CH) |
| δ 80.8 (C(CH₃)₃) | |
| δ 32.9 (CH₂Br) | |
| δ 28.3 (C(CH₃)₃) |
Synthesis Protocol
A common method for the synthesis of this compound involves the bromination of the corresponding alcohol precursor.
Synthesis of this compound from tert-butyl 4-(hydroxymethyl)benzylcarbamate
Materials:
-
tert-butyl 4-(hydroxymethyl)benzylcarbamate
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)benzylcarbamate (1.0 eq.) in anhydrous diethyl ether (Et₂O).
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus tribromide (PBr₃) (0.8 eq., 1 M solution in CH₂Cl₂) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 20 hours.
-
Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Remove the solvent under reduced pressure to yield the product as a white solid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile reagent in the synthesis of various pharmaceutical compounds. The benzyl bromide group serves as an electrophile for alkylation reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized. This dual reactivity is particularly useful in the construction of linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Conclusion
This compound is a key synthetic intermediate with well-defined properties and established synthetic routes. Its utility in the construction of complex molecular architectures underscores its importance in modern drug discovery and development. This guide provides essential technical information to aid researchers in its safe handling, synthesis, and application.
References
Spectroscopic and Analytical Profile of tert-Butyl 4-(bromomethyl)benzylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS No. 187283-17-6). Due to the absence of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also included, along with a workflow diagram for the analytical characterization of synthesized compounds.
Chemical Information
-
IUPAC Name: tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate[1]
-
Appearance: White to light yellow solid[2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Ar-H |
| ~7.25 | d | 2H | Ar-H |
| ~4.85 | br s | 1H | NH |
| ~4.49 | s | 2H | CH₂ Br |
| ~4.32 | d | 2H | Ar-CH₂ -NH |
| 1.45 | s | 9H | -C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~155.8 | C =O (carbamate) |
| ~138.0 | Ar-C (quaternary) |
| ~137.5 | Ar-C (quaternary) |
| ~128.8 | Ar-C H |
| ~128.0 | Ar-C H |
| ~79.5 | -C (CH₃)₃ |
| ~44.5 | Ar-C H₂-NH |
| ~33.0 | C H₂Br |
| ~28.4 | -C(C H₃)₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Medium, Sharp | N-H stretch |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend |
| ~1250, 1160 | Strong | C-O stretch |
| ~690 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 301/299 | Low | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br) |
| 245/243 | Medium | [M - C₄H₈]⁺ |
| 221/219 | High | [M - OC(CH₃)₃]⁺ |
| 202 | Medium | [M - Br - C₄H₈]⁺ |
| 144 | Medium | [M - Br - C₄H₉O₂]⁺ |
| 106 | High | [C₇H₆-CH₂]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ (Base Peak) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This analysis can be performed using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
-
-
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For less volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are alternatives.
-
Ionization: For a volatile compound, Electron Ionization (EI) at 70 eV is a standard method to generate fragment ions and a molecular ion peak.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, the acquisition of experimental data is recommended.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(bromomethyl)benzylcarbamate
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 4-(bromomethyl)benzylcarbamate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the amino group of a suitable precursor with a tert-butoxycarbonyl (Boc) group to form tert-butyl 4-(hydroxymethyl)benzylcarbamate. The second step is the subsequent bromination of the benzylic alcohol to yield the final product.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)benzylcarbamate
The intermediate, tert-butyl 4-(hydroxymethyl)benzylcarbamate, is prepared by the Boc protection of (4-(aminomethyl)phenyl)methanol. This reaction is a standard procedure for protecting primary amines.[1][2]
Starting Materials and Reagents
| Compound | Role |
| (4-(Aminomethyl)phenyl)methanol | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Agent |
| Base (e.g., Triethylamine, NaOH) | Catalyst |
| Solvent (e.g., THF, Dioxane, Water) | Reaction Medium |
Experimental Protocol: Boc Protection of (4-(Aminomethyl)phenyl)methanol
A general and efficient procedure for the N-tert-butoxycarbonylation of amines can be performed under aqueous conditions.[1]
-
Reaction Setup: In a round-bottom flask, dissolve (4-(aminomethyl)phenyl)methanol (1.0 eq) in a mixture of water and a co-solvent such as acetone or THF.
-
Reagent Addition: While stirring the solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq). If required, a base like sodium bicarbonate or triethylamine can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, the mixture is typically extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 4-(hydroxymethyl)benzylcarbamate.
Caption: Experimental workflow for Boc protection.
Quantitative Data for Boc Protection
| Reactant/Reagent | Molar Ratio | Typical Yield | Purity | Reference |
| (4-(Aminomethyl)phenyl)methanol | 1.0 | >90% | >95% | [1] |
| Di-tert-butyl dicarbonate | 1.0 - 1.2 | [1] |
Step 2: Synthesis of this compound
The final step is the bromination of the benzylic alcohol of tert-butyl 4-(hydroxymethyl)benzylcarbamate. This can be achieved using various brominating agents. A common and effective method utilizes phosphorus tribromide or a similar reagent.[3][4]
Starting Materials and Reagents
| Compound | Role |
| tert-Butyl 4-(hydroxymethyl)benzylcarbamate | Starting Material |
| Phosphorotriamine / Phosphorus tribromide (PBr₃) / N-Bromosuccinimide (NBS) | Brominating Agent |
| Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) | Reaction Medium |
Experimental Protocol: Bromination of tert-butyl 4-(hydroxymethyl)benzylcarbamate
The following protocol is based on a general procedure for the synthesis of the target compound.[3][4]
-
Reaction Setup: Dissolve tert-butyl 4-(hydroxymethyl)benzylcarbamate (1.0 eq) in a suitable anhydrous solvent, such as THF, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.
-
Reagent Addition: Slowly add the brominating agent (e.g., phosphorotriamine or a solution of PBr₃) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at the low temperature for a specified time (e.g., 2 hours), monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, this compound, can be purified by filtration or recrystallization to yield a white to light yellow solid.[3][4]
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. This compound | 187283-17-6 [chemicalbook.com]
- 4. This compound CAS#: 187283-17-6 [amp.chemicalbook.com]
The Enhanced Reactivity of the Bromomethyl Group in Benzylcarbamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromomethyl group attached to a benzylcarbamate scaffold represents a key functional motif in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the reactivity of this moiety, focusing on the factors governing its susceptibility to nucleophilic substitution. A comprehensive overview of reaction mechanisms, influencing electronic and steric effects, and relevant experimental protocols is presented. Quantitative data from analogous systems are summarized to provide a comparative framework for predicting reactivity. Furthermore, this guide includes detailed synthetic procedures and graphical representations of key reaction pathways and experimental workflows to aid in the practical application of this versatile chemical entity.
Introduction
Benzyl bromides are a well-established class of reagents in organic synthesis, prized for their ability to readily undergo nucleophilic substitution reactions. This heightened reactivity stems from the stabilization of the transition state and any potential carbocationic intermediate by the adjacent aromatic ring. When a carbamate functionality is incorporated into the benzyl bromide structure, as in the case of bromomethyl benzylcarbamates, a nuanced interplay of electronic and steric factors comes into play, further modulating the reactivity of the benzylic C-Br bond.
Understanding the intricacies of this reactivity is paramount for the rational design of synthetic routes towards complex molecules, including active pharmaceutical ingredients (APIs). The carbamate group, while often employed as a protecting group for amines, also exerts a significant electronic influence on the benzylic position, thereby affecting reaction rates and pathways. This guide aims to provide a detailed technical overview of the reactivity of the bromomethyl group in two key benzylcarbamate representatives: tert-butyl 4-(bromomethyl)benzylcarbamate and benzyl 2-(bromomethyl)phenylcarbamate .
Core Concepts: Reactivity of the Benzylic Bromide
The reactivity of the bromomethyl group in benzylcarbamates is primarily dictated by its propensity to act as an electrophile in nucleophilic substitution reactions. These reactions can proceed through two principal mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).
-
SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. The stability of the benzylic carbocation is a key factor favoring this pathway.[1]
-
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion.[2] This pathway is sensitive to steric hindrance around the reaction center.
The choice between these two mechanistic pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature. For primary benzylic halides like the ones discussed herein, both SN1 and SN2 pathways are plausible and can be competitive.[1]
Electronic Effects of the Carbamate Group
The carbamate group (-NHC(=O)O-) can influence the reactivity of the bromomethyl group through a combination of inductive and resonance effects. The nitrogen atom of the carbamate can donate its lone pair of electrons into the aromatic ring through resonance, thereby increasing the electron density of the ring. This electron-donating effect can further stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions, thus accelerating the rate of substitution compared to unsubstituted benzyl bromide.
However, the carbonyl group within the carbamate moiety is electron-withdrawing. The overall electronic effect is a balance of these opposing influences and is dependent on the position of the carbamate group relative to the bromomethyl group (i.e., ortho, meta, or para). For a para-substituted carbamate, the electron-donating resonance effect of the nitrogen is expected to be more pronounced, leading to an enhanced reactivity of the bromomethyl group.
Data Presentation: Comparative Reactivity
Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Aniline in Nitrobenzene-Ethanol (80:20 v/v) [3]
| Substrate | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | 0.41 |
| p-Methylbenzyl bromide | Not Available |
| p-Chlorobenzyl bromide | 0.25 |
| p-Nitrobenzyl bromide | 0.05 |
Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with p-Toluidine in Nitrobenzene-Ethanol (80:20 v/v) [3]
| Substrate | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | 0.93 |
| p-Chlorobenzyl bromide | Not Available |
| p-Nitrobenzyl bromide | 0.11 |
Note: The electron-withdrawing nature of the chloro and nitro substituents decreases the rate of nucleophilic substitution compared to the unsubstituted benzyl bromide.[3] It is anticipated that the electron-donating nature of the carbamate group in the para position would lead to a rate constant greater than that of unsubstituted benzyl bromide.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding alcohol precursor.[4]
Materials:
-
(4-(Hydroxymethyl)benzyl)carbamic acid tert-butyl ester
-
Phosphorus tribromide (PBr₃)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.
General Protocol for Nucleophilic Substitution on a Bromomethyl Benzylcarbamate Derivative
The following is a generalized protocol for the reaction of a bromomethyl benzylcarbamate with a nucleophile, adapted from procedures for a similar substrate, 1-bromo-2-(bromomethyl)-4-chlorobenzene.[5]
Materials:
-
This compound or Benzyl 2-(bromomethyl)phenylcarbamate (1.0 eq)
-
Nucleophile (e.g., amine, thiol, alcohol) (1.0 - 1.5 eq)
-
Base (e.g., triethylamine, potassium carbonate), if required
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the bromomethyl benzylcarbamate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile (1.0 - 1.5 eq) and, if necessary, a base to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed (e.g., inorganic salts), remove it by filtration.
-
Quench the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Reaction Mechanisms
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution at the benzylic position.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of this compound.
Factors Affecting Reactivity
Caption: Key factors influencing the reactivity of the bromomethyl group in benzylcarbamates.
Conclusion
The bromomethyl group in benzylcarbamates is a highly reactive and synthetically valuable functional group. Its reactivity is governed by a delicate balance of electronic and steric effects, as well as the specific reaction conditions employed. The presence of the carbamate moiety, particularly in the para position, is expected to enhance the rate of nucleophilic substitution at the benzylic carbon due to resonance stabilization. While specific quantitative kinetic data for the title compounds remains an area for further investigation, the comparative data from analogous systems and the general principles of benzylic reactivity provide a robust framework for predicting and controlling their chemical behavior. The experimental protocols and graphical aids provided in this guide are intended to facilitate the effective utilization of these versatile building blocks in the synthesis of novel compounds for drug discovery and other applications.
References
- 1. US7884121B2 - Process for the preparation of phenylcarbamates - Google Patents [patents.google.com]
- 2. US11878986B2 - Poly heterocyclic conjugates and their pharmaceutical uses - Google Patents [patents.google.com]
- 3. CN105315127A - 4-tert-butylbenzyl bromide preparing method - Google Patents [patents.google.com]
- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Gatekeeper of Reactivity: An In-depth Technical Guide to the Role of the Boc Protecting Group in Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the sophisticated landscape of targeted therapeutics, the precise assembly of complex molecules is paramount. The efficacy of revolutionary drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the integrity and functionality of their constituent parts. Central to their construction are bifunctional linkers, the molecular bridges that connect a targeting moiety to a therapeutic payload or an E3 ligase ligand. The synthesis of these linkers is a delicate dance of chemical reactions, where unwanted side reactions can lead to impurities and diminished efficacy. The tert-butyloxycarbonyl (Boc) protecting group emerges as a key player in this process, acting as a temporary "gatekeeper" of reactivity for amine functionalities.[1]
This technical guide provides a comprehensive exploration of the pivotal role of the Boc protecting group in the synthesis and application of bifunctional linkers. We will delve into the core principles of Boc protection, present quantitative data on its efficiency, provide detailed experimental protocols, and visualize the intricate signaling pathways and experimental workflows where these molecules are deployed.
Core Principles: A Temporary Shield for Controlled Synthesis
The primary function of the Boc group is to reversibly render a primary or secondary amine unreactive.[1][2] This is achieved by converting the nucleophilic amine into a significantly less reactive carbamate.[1] This "shielding" is crucial in the multi-step synthesis of bifunctional linkers, preventing the amine from participating in unintended reactions while other parts of the molecule are being modified.[2]
The strategic advantage of the Boc group lies in its stability across a wide range of chemical conditions, including basic and nucleophilic environments, making it compatible with numerous synthetic transformations.[2][3] Its key attribute, however, is its lability under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for its clean and efficient removal to unveil the amine for the next sequential reaction.[2][4] This "orthogonal" protection strategy is fundamental to the controlled, stepwise construction of complex bifunctional molecules.[5]
Heterobifunctional linkers, which feature a Boc-protected amine at one end and a different reactive group (such as a carboxylic acid, NHS ester, or alkyne) at the other, are particularly valuable in the synthesis of ADCs and PROTACs.[2][5] This architecture allows for a highly controlled, sequential conjugation process. For instance, the non-Boc-protected end of the linker can be reacted with a payload molecule first. Following this, the Boc group is removed to expose the amine, which can then be conjugated to an antibody or an E3 ligase ligand.[5] This stepwise approach prevents undesirable polymerization and ensures the formation of a well-defined final conjugate.[1]
Quantitative Data Presentation: Efficiency of Protection and Deprotection
The success of a synthetic strategy employing Boc-protected linkers hinges on the efficiency of both the protection and deprotection steps. High yields and purity are critical to maximizing the overall output of the final therapeutic agent. The following tables summarize representative quantitative data for these key reactions under various conditions.
Table 1: Representative Conditions and Yields for Mono-Boc Protection of Diamine Linkers
| Diamine Substrate | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Cyclohexane-1,2-diamine | Me₃SiCl, Boc₂O, MeOH | 0 to RT | 1 | 66 | >99 (GC-MS) | [6][7] |
| Ethylenediamine | HCl, Boc₂O, 50% aq. MeOH | RT | 1 | 87 | N/A | [8] |
| 1,3-Diaminopropane | HCl, Boc₂O, 50% aq. MeOH | RT | 1 | 85 | N/A | [8] |
| 1,4-Diaminobutane | HCl, Boc₂O, 50% aq. MeOH | RT | 1 | 75 | N/A | [8] |
| Piperazine | HCl, Boc₂O, 50% aq. MeOH | RT | 1 | 65 | N/A | [8] |
| Bispidine | TFA, Boc₂O, I₂, MeOH | 0-5 to RT | 1.25 | 55 | N/A | [9] |
| Various Diamines (1,2- to 1,8-) | Me₃SiCl, Boc₂O, MeOH | 0 to RT | 1 | Moderate | 93 to >99 (GC-MS) | [6][7] |
Table 2: Representative Conditions and Purity for Boc Deprotection
| Substrate | Reagent & Concentration | Solvent | Temperature (°C) | Time | Purity/Yield (%) | Reference(s) |
| Boc-protected amine | 25% TFA | DCM | RT | 2 h | N/A | [10] |
| Boc-protected amine | TFA | DCM | RT | 18 h | N/A | [10] |
| Boc-protected amine | TFA | DCM | 0 | 1 h | N/A | [10] |
| Boc-protected linker in PROTAC synthesis | 20-50% TFA | DCM | RT | 1-2 h | Used directly | [11] |
| Boc-protected linker on solid support | 20-50% TFA | DCM | N/A | 1 h | N/A | [12] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the logical flow of experiments is crucial for a comprehensive understanding of the role of Boc-protected bifunctional linkers in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Stability of tert-Butyl 4-(bromomethyl)benzylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of tert-Butyl 4-(bromomethyl)benzylcarbamate. A crucial reagent in organic synthesis, particularly for the introduction of a protected aminomethylbenzyl moiety, understanding its stability profile is paramount for successful experimental design, storage, and handling. This document outlines the key factors influencing its degradation, supported by data on related compounds and established chemical principles.
Core Stability Profile
This compound's stability is primarily dictated by the two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the benzylic bromide. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures, while the benzylic bromide is a reactive electrophile susceptible to nucleophilic attack.
Storage and Handling Recommendations
To ensure the integrity of the compound, proper storage and handling are critical. Based on available safety data sheets and vendor recommendations, the following practices are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] Refrigeration at 2-8°C under an inert atmosphere is often recommended. | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Store in a dark place.[2] | While specific photostability data is limited, benzylic compounds can be light-sensitive. |
| Incompatible Materials | Strong oxidizing agents.[1][3] | To prevent unwanted oxidation reactions. |
The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn during handling.[1][5]
Chemical Stability and Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Boc group and reactions of the benzylic bromide.
Thermal Stability
The Boc protecting group is susceptible to thermal cleavage at elevated temperatures.[6] While stable at recommended storage temperatures, heating can lead to its removal, a process often intentionally employed in synthesis.
Mechanism of Thermal Decomposition:
The thermal deprotection of a Boc-protected amine proceeds through a concerted mechanism, resulting in the formation of the free amine (or its carbamic acid precursor), isobutylene, and carbon dioxide.[6]
References
Solubility Profile of tert-Butyl 4-(bromomethyl)benzylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 4-(bromomethyl)benzylcarbamate, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents, alongside a predicted solubility profile based on its structural attributes.
Predicted Solubility Profile
The molecular structure of this compound, featuring a bulky nonpolar tert-butyl group, a benzyl ring, and a polar carbamate moiety, suggests a versatile solubility profile. It is anticipated to be soluble in a range of common organic solvents. The following table provides a predicted solubility profile to guide solvent selection for synthesis, purification, and formulation.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF) | High | The ether linkage and overall polarity of THF are well-suited to solvate both the polar carbamate group and the nonpolar regions of the molecule. |
| Acetone | High | The polarity of the ketone functional group is expected to effectively dissolve the compound. | |
| Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving compounds with a mix of polar and nonpolar characteristics. | |
| Ethyl Acetate | Moderate to High | The ester group can interact favorably with the carbamate and the alkyl/aryl portions of the molecule. | |
| Acetonitrile (ACN) | Moderate | The high polarity of acetonitrile should facilitate dissolution, though it may be less effective for the nonpolar moieties compared to other polar aprotic solvents. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond with the carbamate, but the overall nonpolar character of the molecule may limit high solubility. |
| Ethanol | Moderate | Similar to methanol, ethanol's hydrogen bonding capability will aid solubility, with the slightly larger alkyl chain potentially improving interaction with nonpolar parts. | |
| Isopropanol | Moderate to Low | The increased nonpolar character of isopropanol may enhance solubility compared to methanol and ethanol by better solvating the nonpolar regions. | |
| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact with the benzyl group of the solute via π-stacking, aiding dissolution. |
| Hexane/Heptane | Low | The significant polarity of the carbamate group will likely result in poor solubility in highly nonpolar aliphatic solvents. | |
| Aqueous | Water | Insoluble | The molecule's large nonpolar surface area and lack of significant ionizable groups predict negligible solubility in water. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This protocol provides a reliable and reproducible means to quantify the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[1] A preliminary time-course study can determine the minimum time to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Data Presentation:
The quantitative solubility data should be recorded in a structured table for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Tetrahydrofuran (THF) | 25 | ||
| Acetone | 25 | ||
| Dichloromethane (DCM) | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetonitrile (ACN) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Visualizing Experimental and Synthetic Workflows
To further aid researchers, the following diagrams illustrate the key experimental workflow for solubility determination and a representative synthetic pathway for this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Synthesis of this compound.[2]
References
Key features of bifunctional linkers in organic chemistry
An In-depth Technical Guide on the Core Features of Bifunctional Linkers in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular sciences, the ability to connect different molecular entities with precision is paramount for creating novel functionalities and therapeutic agents. Bifunctional linkers, also known as crosslinkers, are versatile molecules that serve as the fundamental building blocks for this purpose.[1] Possessing two distinct reactive groups, these compounds act as bridges or spacers, enabling the controlled assembly of complex molecular architectures.[1][2] Their applications are extensive, spanning pharmaceuticals, biotechnology, diagnostics, and materials science.[1][2]
This technical guide provides a comprehensive overview of the key features of bifunctional linkers, their classification, physicochemical properties, and their critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] Detailed experimental protocols for their application are also provided to aid researchers in their practical implementation.
Classification of Bifunctional Linkers
Bifunctional crosslinkers can be broadly categorized based on the nature of their reactive groups and other properties like cleavability and water solubility.[4]
Based on Reactive Groups
-
Homobifunctional Linkers: These reagents possess two identical reactive groups and are primarily used to link similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections.[4][5] They are often employed for intramolecular crosslinking to study protein conformation or to create polymers from monomers.[4][6]
-
Heterobifunctional Linkers: Containing two different reactive groups, these crosslinkers are ideal for joining two distinct biomolecules or targeting different functional groups on a single protein.[4][7] This allows for more controlled, stepwise reactions, which can minimize unwanted polymerization and self-conjugation.[4][7]
Based on Cleavability
-
Non-Cleavable Linkers: These form stable, permanent linkages, which are advantageous for applications requiring long-term stability.[5] In the context of ADCs, the payload is released upon lysosomal degradation of the entire conjugate.[3][8]
-
Cleavable Linkers: These contain a labile bond within their spacer arm that can be broken under specific physiological conditions, such as changes in pH, redox potential, or the presence of specific enzymes.[5][9] This triggered release mechanism is a key advantage for targeted drug delivery.[9]
Specialized Linkers
-
Zero-Length Crosslinkers: These reagents mediate the direct coupling of two molecules without becoming part of the final conjugate, thus introducing no additional spacer arm.[5]
-
Photoreactive Crosslinkers: These linkers contain a photoreactive group that becomes reactive upon exposure to UV or visible light, allowing for temporal control of the crosslinking reaction.[7][10]
-
Bioorthogonal Linkers: These linkers possess functional groups that react specifically and efficiently with their counterparts in a biological system without interfering with native biochemical processes.[10]
Core Features and Physicochemical Properties
The efficacy of a bifunctional linker is dictated by a combination of its structural and chemical properties. These features influence the stability, solubility, and pharmacokinetic profile of the resulting conjugate.[4]
Key Features:
-
Reactivity: The functional groups on the linker determine its reactivity towards specific amino acid residues (e.g., primary amines on lysine, sulfhydryls on cysteine) or other chemical moieties.[6][11]
-
Spacer Arm Length: The distance between the two reactive ends of the linker, known as the spacer arm length, is a critical parameter.[11] It can influence the ability of the conjugated molecules to interact and can affect the overall stability and solubility of the conjugate.
-
Solubility: The hydrophilicity or hydrophobicity of the linker can significantly impact the solubility of the entire conjugate, which is a crucial factor for in vivo applications.[4] PEGylated linkers, for example, are often used to enhance aqueous solubility.[4]
-
Cleavability: As previously mentioned, the presence of a cleavable bond allows for the controlled release of a payload under specific biological conditions.[9] Common cleavable moieties include disulfides (cleaved by reducing agents like glutathione), hydrazones (acid-labile), and peptides (cleaved by proteases).[8]
-
Stability: The chemical stability of the linker is essential to prevent premature cleavage or degradation, which could lead to off-target toxicity.[8]
Quantitative Data of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker is guided by its specific properties. The following table summarizes the characteristics of several commonly used bifunctional linkers.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Solubility | Cleavability |
| DSS (Disuccinimidyl suberate) | NHS ester (amine) | 11.4 (rigid) | Low | Non-cleavable |
| BS3 (Bis[sulfosuccinimidyl] suberate) | NHS ester (amine) | 11.4 (rigid) | High | Non-cleavable |
| Sulfo-SMCC | NHS ester (amine), maleimide (thiol) | 11.6 (rigid) | High | Non-cleavable |
| EMCS (N-ε-Maleimidocaproyl-oxysuccinimide ester) | NHS ester (amine), maleimide (thiol) | 9.4 | Low | Non-cleavable |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (carboxyl/amine) | Zero-length | High | Cleavable (acidic conditions) |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | NHS ester (amine) | 12.0 | High | Cleavable (reducing agents) |
Data compiled from multiple sources.[7]
Applications in Drug Development
Bifunctional linkers are central to the design of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[2] The linker plays a critical role in the stability and efficacy of an ADC.[8] An ideal linker ensures that the ADC remains intact in circulation and releases the cytotoxic payload only upon reaching the target tumor cells.[8]
The choice between a cleavable and a non-cleavable linker significantly impacts the ADC's mechanism of action.[3] Cleavable linkers can release the payload in the tumor microenvironment, potentially leading to a "bystander effect" where neighboring antigen-negative tumor cells are also killed.[3] Non-cleavable linkers, on the other hand, typically release the payload after the ADC is internalized and the antibody is degraded in the lysosome, which can lead to a wider therapeutic window and reduced off-target toxicity.[3][8]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[12] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[12] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[12]
The linker is a critical determinant of a PROTAC's efficacy.[12] Its length, flexibility, and composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[12] An optimal linker length is essential for achieving the correct proximity and orientation between the POI and the E3 ligase for efficient ubiquitination.
Experimental Protocols
Accurate evaluation of bifunctional linkers relies on standardized and well-documented experimental protocols. Below are methodologies for key assays used to characterize linker stability and efficacy.
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.[2]
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2
-
Desalting columns
Procedure:
-
Antibody Activation: a. Dissolve SMCC in anhydrous DMSO or DMF immediately before use to create a concentrated stock solution.[13] b. Add a 10- to 20-fold molar excess of the dissolved SMCC to the antibody solution.[13] c. Incubate for 30-60 minutes at room temperature.[13] d. Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[13]
-
Drug Preparation (if necessary): a. If the drug contains a disulfide bond, reduce it to generate a free thiol using a reducing agent like TCEP. b. Remove the reducing agent using a desalting column.
-
Conjugation: a. Add the thiol-containing drug to the maleimide-activated antibody solution at a 5-fold molar excess. b. Incubate the reaction at room temperature for 1-2 hours with gentle stirring.[13]
-
Purification: a. Purify the ADC from unconjugated drug and antibody using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and aggregation of the ADC by SEC.
Protocol 2: In Vitro PROTAC-Mediated Protein Degradation Assay
This protocol describes a general procedure for quantifying the degradation of a target protein in cultured cells upon treatment with a PROTAC.[14]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) for mechanism validation
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: a. Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment. b. Allow cells to adhere and grow overnight.
-
PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in cell culture medium. b. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.[14] c. For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[14] d. Remove the old medium from the cells and add the medium containing the different concentrations of PROTACs and controls.[14] e. Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[14]
-
Cell Lysis: a. After incubation, wash the cells with ice-cold PBS.[14] b. Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[14] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14] d. Centrifuge the lysates at high speed to pellet cell debris.[14] e. Collect the supernatant containing the protein lysate.[14]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[14] b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading for the Western blot.[14]
-
Western Blot Analysis: a. Separate the protein lysates by SDS-PAGE and transfer to a membrane.[14] b. Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[14] c. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14] d. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities of the target protein and the loading control. b. Normalize the target protein levels to the loading control. c. Plot the percentage of target protein remaining as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
Conclusion
Bifunctional linkers are indispensable tools in modern organic chemistry and drug development, enabling the creation of highly specific and potent therapeutic agents.[1] A thorough understanding of their key features, including reactivity, spacer arm length, solubility, and cleavability, is crucial for the rational design of effective bioconjugates.[1] As research in areas like ADCs and PROTACs continues to advance, the development of novel and more sophisticated linker technologies will undoubtedly play a pivotal role in shaping the future of targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the full potential of bifunctional linkers in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An amine-to-thiol crosslinker with medium-length aliphatic spacer arm [buyolig.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Architect's Blueprint: A Technical Guide to PROTAC Technology and Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that hijacks the cell's own machinery for targeted protein degradation.[1] These heterobifunctional molecules offer the potential to target proteins previously considered "undruggable," opening up a vast new landscape for therapeutic intervention.[2][3]
A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4][5][6][][8] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology.[4][][9][10][11] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][5][][11][12][13] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2][3][5]
This guide provides an in-depth technical overview of PROTAC technology, with a particular focus on the critical role of the linker in mediating the formation of a productive ternary complex and driving efficient protein degradation.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
PROTAC technology leverages the endogenous ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells.[14][15][16][17] This intricate process involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[5][12][15]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.[5][12][15]
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[5][12][15]
The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[5][12][14][16] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[5][12][14][16] There are over 600 E3 ligases in the human proteome, offering a vast repertoire for recruitment in PROTAC design.[13] However, only a handful, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), are predominantly used due to the availability of well-characterized, high-affinity ligands.[18][19][20]
Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
PROTACs function by inducing the formation of a ternary complex, effectively bringing the target protein and an E3 ligase into close proximity.[4][][9][11] This induced proximity facilitates the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.[2][5][][11][12][13] The PROTAC molecule itself is not degraded in this process and is released to initiate another cycle of degradation, allowing it to act catalytically at sub-stoichiometric concentrations.[2][3][5]
Figure 2: The Catalytic Cycle of PROTAC-Mediated Protein Degradation.
The Central Role of the Linker
Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][21][22] The linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which are essential for efficient ubiquitination.[1][6][21][22]
Linker Composition and Properties
PROTAC linkers are typically composed of polyethylene glycol (PEG) chains, alkyl chains, or a combination of both.[1][6][13] More rigid structures, such as piperazine, piperidine, and aromatic rings, are also incorporated to confer specific conformational constraints.[6][12]
-
PEG Linkers: Enhance hydrophilicity and aqueous solubility.[6][21]
-
Alkyl Chains: Are synthetically tractable but can increase lipophilicity.[6][21]
-
Rigid Linkers: Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially improving selectivity.[1]
The choice of linker chemistry also impacts the overall physicochemical properties of the PROTAC, such as cell permeability and metabolic stability.[23][24]
The Impact of Linker Length
The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[1][18][21]
-
Too short: A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[2][18][25]
-
Too long: An excessively long linker can result in an unproductive ternary complex where the lysine residues on the POI are not optimally positioned for ubiquitination.[2][18][25] This can also lead to the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[26][27]
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from various studies, illustrating the impact of linker length and composition on these key parameters.
| Table 1: Impact of Linker Length on PROTAC Degradation Efficacy | ||||
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 12-29 | Submicromolar (optimal at 21 atoms) | >90 |
| BRD4 | PEG | 2 | >1000 | <20 |
| BRD4 | PEG | 4 | 13 | >95 |
| BRD4 | PEG | 6 | 27 | >95 |
| ERα | PEG | 8 | 5 | >90 |
| ERα | PEG | 12 | 1 | >95 |
| ERα | PEG | 16 | 10 | >90 |
| Table 2: Impact of Linker Composition on PROTAC Degradation Efficacy | |||
| PROTAC Target | Linker Composition | Ternary Complex Stability (Kd, nM) | Cellular Degradation (DC50, nM) |
| Generic | PEG | 50 | 80 |
| Generic | Alkyl | 200 | >1000 |
| Generic | Alkyl-Piperazine | 35 | 50 |
Experimental Protocols for PROTAC Characterization
A comprehensive evaluation of a PROTAC's efficacy requires a suite of biophysical and cell-based assays.
Western Blot for Protein Degradation
Western blotting is the gold-standard method for quantifying the degradation of a target protein.[6][19]
Protocol:
-
Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[28]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[29]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[6][23]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[29]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the ternary complex in a cellular context.[5][29]
Protocol:
-
Cell Transfection and Treatment: Co-transfect cells with constructs expressing tagged versions of the POI and E3 ligase. Treat the cells with the PROTAC or vehicle control.
-
Cell Lysis and Pre-clearing: Lyse the cells and pre-clear the lysate with protein A/G beads to reduce non-specific binding.[5]
-
Immunoprecipitation: Incubate the lysate with an antibody against one of the tagged proteins (the "bait") overnight at 4°C. Add protein A/G beads to capture the antibody-protein complex.[5][29]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.[5][29]
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the other two components of the putative ternary complex.[29]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a label-free method to confirm direct binding of the PROTAC to its target protein in intact cells.[9]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.[9]
-
Thermal Challenge: Heat aliquots of the cell suspension to a range of temperatures to induce protein denaturation.[9]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated proteins by centrifugation.[9]
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for the presence of the target protein. A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time kinetic data on the formation and dissociation of binary and ternary complexes.[8][20][30][31]
Protocol:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[20]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the second protein (the POI) over the immobilized protein to measure the kinetics of ternary complex formation.[8] Alternatively, sequentially inject the PROTAC followed by the POI.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[20]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[4][32]
Protocol:
-
Sample Preparation: Prepare solutions of the protein (in the sample cell) and the PROTAC (in the syringe) in the same buffer.[33]
-
Titration: Titrate the PROTAC solution into the protein solution in a series of small injections.[4]
-
Data Acquisition: Measure the heat released or absorbed after each injection.[4][32]
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[32][33]
PROTAC Development Workflow
The development of a potent and selective PROTAC is an iterative process that involves cycles of design, synthesis, and biological evaluation.
Figure 3: A general workflow for PROTAC development.
Conclusion
PROTAC technology offers a powerful and versatile platform for targeted protein degradation, with the potential to address a wide range of diseases. The linker, far from being a passive component, is a key architectural element that dictates the efficacy and selectivity of these novel therapeutics. A deep understanding of the interplay between linker properties and ternary complex formation, guided by robust biophysical and cell-based assays, is essential for the rational design and optimization of the next generation of PROTAC-based medicines. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC technology and contribute to the advancement of this exciting field.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 25. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 26. portlandpress.com [portlandpress.com]
- 27. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 28. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. cytivalifesciences.com [cytivalifesciences.com]
- 31. charnwooddiscovery.com [charnwooddiscovery.com]
- 32. tandfonline.com [tandfonline.com]
- 33. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.
tert-Butyl 4-(bromomethyl)benzylcarbamate is a versatile bifunctional linker used in the synthesis of PROTACs. Its benzylcarbamate moiety provides a degree of rigidity that can be advantageous for optimizing the geometry of the ternary complex. The Boc-protected amine allows for a modular and controlled synthetic approach, while the bromomethyl group serves as a reactive handle for conjugation, typically to an E3 ligase ligand. This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase.
Core Concepts and Workflow
The synthetic strategy for incorporating this compound into a PROTAC typically involves a three-stage process:
-
Alkylation of an E3 Ligase Ligand: The bromomethyl group of the linker is used to alkylate a suitable functional group on the E3 ligase ligand. For Cereblon-recruiting PROTACs, 4-hydroxythalidomide is a common starting point, with the alkylation occurring at the hydroxyl group.
-
Deprotection of the Linker: The tert-butoxycarbonyl (Boc) protecting group on the linker's amine is removed under acidic conditions to reveal a primary amine.
-
Coupling to the Protein of Interest (POI) Ligand: The newly exposed amine on the E3 ligase-linker construct is then coupled to a carboxylic acid-functionalized POI ligand via standard amide bond formation.
This sequential approach allows for the controlled and convergent synthesis of the final PROTAC molecule.
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected E3 Ligase-Linker Conjugate
This protocol describes the alkylation of 4-hydroxythalidomide with this compound.
Materials:
-
4-Hydroxythalidomide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3 ligase-linker conjugate.
Table 1: Representative Reaction Parameters for Alkylation
| Parameter | Value |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Purification | Flash Column Chromatography |
Protocol 2: Boc Deprotection of the E3 Ligase-Linker Conjugate
This protocol describes the removal of the Boc protecting group to yield the amine-functionalized E3 ligase-linker.
Materials:
-
Boc-protected E3 ligase-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected E3 ligase-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude amine is often used in the next step without further purification.
Table 2: Representative Reaction Parameters for Boc Deprotection
| Parameter | Value |
| Solvent | DCM |
| Reagent | TFA |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the amine-functionalized E3 ligase-linker with a carboxylic acid-functionalized POI ligand.
Materials:
-
Amine-functionalized E3 ligase-linker
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized E3 ligase-linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
Table 3: Representative Reaction Parameters for Amide Coupling
| Parameter | Value |
| Solvent | Anhydrous DMF |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Purification | Preparative RP-HPLC |
Data Presentation
Quantitative data for a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) and synthesized using the above protocols is presented below for illustrative purposes.
Table 4: Synthesis and Activity of a Hypothetical BTK-Degrading PROTAC
| Compound ID | Synthetic Step | Yield (%) | DC₅₀ (nM)¹ | IC₅₀ (nM)² |
| Boc-Linker-Thalidomide | Alkylation | 75 | - | - |
| H₂N-Linker-Thalidomide | Deprotection | >95 (crude) | - | - |
| BTK-PROTAC | Amide Coupling | 40 | 50 | 150 |
¹DC₅₀: Concentration for 50% degradation of the target protein. ²IC₅₀: Concentration for 50% inhibition of cellular proliferation.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action for a Cereblon-recruiting PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
The diagram below outlines the key steps in the synthesis of a PROTAC using this compound.
Caption: General synthetic workflow for PROTAC assembly.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs, particularly those designed to recruit the Cereblon E3 ligase. The protocols outlined in these application notes provide a robust framework for the modular and efficient construction of novel protein degraders. The rigid nature of the benzylcarbamate moiety offers a key design element for optimizing the ternary complex formation, which is crucial for potent and selective protein degradation. By following these methodologies, researchers can effectively synthesize and evaluate new PROTACs for a wide array of therapeutic targets.
Application Notes and Protocols for Nucleophilic Substitution Reactions with tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)benzylcarbamate is a bifunctional reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a primary benzylic bromide, which is an excellent electrophile for SN2 reactions, and a Boc-protected amine, which is stable under various reaction conditions. This arrangement allows for the straightforward introduction of a protected aminomethylbenzyl group into a wide range of molecules.
A significant application of this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of the linker that connects a target protein ligand to an E3 ligase ligand[1][2]. The versatility of the benzylic bromide allows for facile reaction with a diverse array of nucleophiles, including amines, thiols, azides, cyanides, and carboxylates. The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent synthetic transformations.
These application notes provide a general protocol for nucleophilic substitution reactions with this compound and specific examples for common classes of nucleophiles.
General Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the benzylic carbon, displacing the bromide leaving group in a single concerted step.
Caption: General SN2 mechanism for the reaction of a nucleophile (Nu-) with this compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Nucleophile of interest
-
Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Base (e.g., K2CO3, Cs2CO3, Et3N, DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
General Protocol for Nucleophilic Substitution
-
To a solution of the nucleophile (1.0 - 1.2 equivalents) in an appropriate anhydrous solvent, add a base (1.5 - 2.0 equivalents) if required (e.g., for acidic nucleophiles like phenols or thiols).
-
Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at the appropriate temperature (typically ranging from room temperature to 60 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Caption: Experimental workflow for the nucleophilic substitution reaction.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and estimated yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Primary Amine | Benzylamine | DMF | K2CO3 | 25 | 4-8 | 85-95 |
| Secondary Amine | Morpholine | MeCN | Et3N | 25 | 6-12 | 80-90 |
| Thiol | Thiophenol | DMF | Cs2CO3 | 25 | 2-4 | 90-98 |
| Azide | Sodium Azide | DMF | - | 60 | 4-6 | >90 |
| Cyanide | Sodium Cyanide | DMSO | - | 60 | 12-18 | 70-85 |
| Carboxylate | Sodium Acetate | DMF | - | 80 | 12-24 | 65-80 |
| Phenol | Phenol | MeCN | K2CO3 | 60 | 8-16 | 75-85 |
Note: Reaction times and yields are estimates and may vary depending on the specific substrate and reaction scale. Optimization may be required.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Many of the nucleophiles and solvents used are toxic and/or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions involving azides and cyanides should be handled with extreme caution due to their high toxicity. Azide-containing waste should be quenched appropriately before disposal.
References
Application Notes and Protocols for tert-Butyl 4-(bromomethyl)benzylcarbamate as a Linker in Drug Discovery
Topic: tert-Butyl 4-(bromomethyl)benzylcarbamate as a Linker in Drug Discovery Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of the linker—its length, rigidity, and chemical composition—is a key determinant of the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This compound is a versatile linker building block used in the synthesis of PROTACs.[1][2] The benzylcarbamate moiety provides a semi-rigid backbone, while the bromomethyl group offers a reactive handle for conjugation to a nucleophilic functional group on either the target protein ligand or the E3 ligase ligand. The tert-butoxycarbonyl (Boc) protecting group on the carbamate nitrogen allows for controlled, sequential synthesis, preventing unwanted side reactions until its removal under acidic conditions. This application note provides a comprehensive overview of the use of this compound in PROTAC synthesis, including detailed experimental protocols and representative data for the development of a hypothetical BRD4-targeting PROTAC.
Principle of Technology
The synthesis of a PROTAC using this compound typically involves a multi-step process. The bromomethyl group can readily react with a nucleophile, such as a phenol or an amine, on one of the PROTAC's ligands. Following this conjugation, the Boc protecting group can be removed to reveal a secondary amine, which can then be coupled to the other ligand, often via an amide bond formation. This modular approach allows for the systematic variation of the linker, warhead, and E3 ligase ligand to optimize the degradation activity of the final PROTAC.
The ultimate goal is to create a molecule that can effectively induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Representative Application: Synthesis of a BRD4-Targeting PROTAC
Bromodomain-containing protein 4 (BRD4) is a well-validated target in oncology.[3] For the purpose of these application notes, we will describe the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC, designated as PROTAC-B4-C1 , which utilizes this compound as a key part of its linker. This PROTAC will be composed of:
-
Warhead: A derivative of JQ1, a known BRD4 inhibitor.
-
Linker: Derived from this compound.
-
E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for our hypothetical PROTAC-B4-C1, benchmarked against a known BRD4 degrader.
| Compound | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-B4-C1 | BRD4 | CRBN | HeLa | 25 | >95 |
| Reference Degrader (e.g., dBET1) | BRD4 | CRBN | HeLa | 10 | >95 |
Experimental Protocols
I. Synthesis of PROTAC-B4-C1
The synthesis of PROTAC-B4-C1 is a multi-step process involving the sequential conjugation of the linker to the JQ1 derivative and pomalidomide.
A. Synthesis of JQ1-Linker Intermediate
-
Materials:
-
JQ1-OH (a JQ1 derivative with a phenolic hydroxyl group)
-
This compound
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve JQ1-OH (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected JQ1-linker intermediate.
-
B. Boc Deprotection of the JQ1-Linker Intermediate
-
Materials:
-
Boc-protected JQ1-linker intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.
-
C. Final Coupling to Pomalidomide Derivative
-
Materials:
-
JQ1-linker amine salt
-
Pomalidomide-acid (a pomalidomide derivative with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve pomalidomide-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the JQ1-linker amine salt (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC-B4-C1 by preparative HPLC.
-
II. In Vitro Evaluation of PROTAC-B4-C1
A. Cell Culture and Treatment
-
Cell Line: HeLa cells (or another suitable cell line expressing BRD4).
-
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-B4-C1 (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 24 hours.
-
B. Western Blot for BRD4 Degradation
-
Objective: To quantify the degradation of BRD4 protein in cells treated with the PROTAC.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of PROTAC-B4-C1.
Caption: Mechanism of action for PROTAC-mediated degradation of BRD4.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs, offering a semi-rigid structure and a versatile synthetic handle. The protocols outlined in this application note provide a general framework for the design, synthesis, and evaluation of novel protein degraders. The modular nature of PROTAC synthesis allows for the systematic optimization of each component to achieve potent and selective degradation of the target protein. Further studies to assess the in vivo stability and efficacy of PROTACs synthesized with this linker are warranted to fully explore its potential in drug discovery.
References
Application Notes and Protocols for the Synthesis of Complex Molecules Using tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)benzylcarbamate is a versatile bifunctional linker predominantly utilized in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected amine and a reactive benzyl bromide moiety. This arrangement allows for the sequential and controlled conjugation of two different molecular entities, making it an invaluable tool in drug discovery and development. The Boc (tert-butoxycarbonyl) group provides a stable protecting group for the amine, which can be readily removed under acidic conditions, while the benzyl bromide serves as an electrophile for nucleophilic substitution reactions, typically with amines, phenols, or thiols. This application note provides detailed protocols for the use of this compound in the synthesis of a potent BRD4-degrading PROTAC, dBET1, and outlines the associated biological pathways.
Application: Synthesis of dBET1, a BRD4-Targeting PROTAC
One of the most significant applications of this compound is in the synthesis of dBET1.[1] dBET1 is a heterobifunctional PROTAC that induces the degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for BRD4.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-Myc, making it a prime target in cancer therapy.[3]
The synthesis of dBET1 involves the coupling of the BRD4 inhibitor, (+)-JQ1, with a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from thalidomide.[1] this compound serves as the linker that connects these two moieties.
Experimental Protocols
The synthesis of dBET1 can be conceptualized in a multi-step process, starting with the alkylation of a JQ1 precursor, followed by deprotection and subsequent coupling to the CRBN ligand.
Protocol 1: Synthesis of the Linker Precursor
A general procedure for the synthesis of this compound itself involves the bromination of the corresponding alcohol. For instance, 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol can be treated with phosphorus tribromide in tetrahydrofuran (THF) at low temperatures (-78 °C) to yield the desired product.[4] The reaction is typically quenched with a mild base like sodium bicarbonate.[4]
Table 1: Synthesis of this compound [4]
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol | Phosphorus tribromide | THF | -78 °C | 2 h | 95% |
Protocol 2: N-Alkylation of a Piperidine-Containing Nucleophile (Analogous to JQ1 precursor)
This protocol describes a general method for the N-alkylation of a piperidine derivative, which is a key structural motif in many bioactive molecules, using a Boc-protected benzyl bromide linker. This serves as a model for the initial step in the synthesis of many complex molecules.
-
Materials:
-
tert-Butyl ((piperidin-4-yl)methyl)carbamate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Alkylation: To a solution of tert-butyl ((piperidin-4-yl)methyl)carbamate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: The resulting Boc-protected intermediate is dissolved in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification.
-
Table 2: Representative N-Alkylation and Deprotection
| Step | Substrate | Reagent | Solvent | Base/Acid | Typical Yield |
| Alkylation | tert-Butyl ((piperidin-4-yl)methyl)carbamate | This compound | DMF | K₂CO₃ | High |
| Deprotection | Boc-protected product | Trifluoroacetic acid (TFA) | DCM | TFA | Quantitative |
Protocol 3: Amide Coupling to form the Final PROTAC (dBET1)
The deprotected amine from the previous step is then coupled with the carboxylic acid of the CRBN ligand (e.g., a pomalidomide derivative) using standard peptide coupling reagents.
-
Materials:
-
Deprotected amine-linker-JQ1 precursor
-
Pomalidomide-acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the pomalidomide-acid derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected amine-linker-JQ1 precursor (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product, dBET1.
-
Table 3: Characterization Data for a Representative PROTAC (dBET1) [1]
| Analytical Method | Expected Result |
| LC-MS | Calculation of the exact mass of the final product to confirm its identity. |
| ¹H NMR | A spectrum showing characteristic peaks for the aromatic and aliphatic protons of the JQ1, linker, and CRBN ligand moieties, confirming the structure of the synthesized molecule. |
| Purity (HPLC) | >95% |
| EC₅₀ (Degradation) | 430 nM in SUM149 breast cancer cells. |
Biological Signaling Pathway and Mechanism of Action
The PROTAC dBET1 functions by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system, to specifically target BRD4 for degradation.[3][5]
Figure 1: Mechanism of BRD4 degradation by the PROTAC dBET1.
The workflow for synthesizing a PROTAC like dBET1 using this compound is a sequential process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application of tert-Butyl 4-(bromomethyl)benzylcarbamate in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 4-(bromomethyl)benzylcarbamate is a versatile bifunctional linker employed in peptide synthesis and the development of complex biomolecules. Its unique structure, featuring a Boc-protected amine and a reactive bromomethyl group, allows for a multi-step, controlled synthesis of modified peptides, peptide-drug conjugates (PDCs), and molecules for Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group for the amino functionality, compatible with standard solid-phase peptide synthesis (SPPS) chemistries. The bromomethyl group serves as a reactive handle for the covalent attachment of the peptide to a solid support or for the conjugation of various moieties, such as small molecule drugs, fluorescent probes, or other biomolecules.
This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, focusing on its application as a linker for solid-phase synthesis and for the subsequent conjugation of molecules to the peptide.
Key Features and Applications
-
Bifunctional Linker: Possesses two distinct reactive sites, allowing for sequential and controlled chemical modifications.
-
Boc Protection: The Boc-protected amine is compatible with standard Boc-SPPS protocols, enabling the stepwise elongation of a peptide chain.
-
Reactive Bromomethyl Group: Facilitates attachment to solid supports (e.g., resins) or conjugation with nucleophiles.
-
PROTAC Synthesis: Serves as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1]
-
Peptide-Drug Conjugates (PDCs): Enables the covalent linkage of peptides to therapeutic agents, enhancing drug targeting and delivery.
Data Presentation
The efficiency of the reactions involving this compound can be influenced by various factors, including the choice of resin, coupling reagents, and reaction conditions. The following tables summarize typical quantitative data for key steps in the application of this linker.
Table 1: Typical Parameters for Boc-Solid Phase Peptide Synthesis (SPPS)
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptide sequences to minimize aggregation. |
| Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin loading capacity. |
| Boc Deprotection Time | 20 - 30 minutes | Using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). |
| Coupling Time | 1 - 2 hours | Monitored by a qualitative test such as the Kaiser test. |
Table 2: Representative Yields for Key Synthesis Steps
| Step | Reagents | Typical Yield (%) |
| Linker Attachment to Resin | Cs2CO3, DMF | 70-90% |
| Peptide Elongation (per cycle) | Boc-AA, HATU, DIEA | >99% |
| On-Resin Conjugation | Thiol-containing molecule, DIEA | 60-80% |
| Final Cleavage and Deprotection | TFA, Scavengers | 50-70% (crude) |
Experimental Protocols
The following protocols provide detailed methodologies for the key applications of this compound in peptide synthesis.
Protocol 1: Attachment of this compound to a Hydroxymethyl-Functionalized Resin (e.g., Wang Resin)
This protocol describes the immobilization of the linker onto a solid support, preparing it for subsequent peptide chain elongation.
Materials:
-
Wang resin (or other hydroxymethyl-functionalized resin)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the Wang resin in DCM for 30 minutes in a solid-phase synthesis vessel. Drain the DCM.
-
Linker-Cesium Salt Formation: In a separate flask, dissolve this compound (2 equivalents relative to resin hydroxyl groups) and Cs₂CO₃ (1.5 equivalents) in DMF. Stir at room temperature for 1 hour.
-
Attachment Reaction: Add the linker-cesium salt solution to the swollen resin. Agitate the mixture at 50°C for 12-18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF and water (3 times), DMF (3 times), DCM (3 times), and finally MeOH (3 times).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading of the linker on the resin can be determined by a variety of methods, including gravimetric analysis or spectroscopic methods after cleaving a known amount of the linker.
Protocol 2: Boc-SPPS for Peptide Elongation on the Linker-Functionalized Resin
This protocol outlines a single cycle of Boc-SPPS for the addition of one amino acid. This cycle is repeated to assemble the desired peptide sequence.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling reagent
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 times).
-
-
Neutralization:
-
Wash the resin with DMF (2 times).
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Repeat once.
-
Wash the resin with DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 3: On-Resin Conjugation to a Thiol-Containing Molecule
This protocol describes the conjugation of a molecule containing a nucleophilic thiol group to the bromomethyl handle of the linker after peptide synthesis.
Materials:
-
Peptide-linker-resin from Protocol 2
-
Thiol-containing molecule (e.g., a drug or a fluorescent probe)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-linker-resin in DMF for 30 minutes.
-
Conjugation Reaction:
-
Dissolve the thiol-containing molecule (5 equivalents relative to resin loading) and DIEA (10 equivalents) in DMF.
-
Add this solution to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Drying: Dry the resin under vacuum before proceeding to the final cleavage.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide-conjugate from the resin and the simultaneous removal of the Boc group from the linker and any acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-conjugate-resin from Protocol 3
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Note: The composition of the cleavage cocktail may need to be optimized based on the amino acid composition of the peptide to minimize side reactions.
-
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Lyophilizer
Procedure:
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide-conjugate.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitate.
-
Decant the ether and wash the pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide-conjugate pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide-conjugate by mass spectrometry and other analytical techniques.
Visualizations
Caption: Workflow for peptide synthesis and conjugation.
Caption: Functional groups and applications of the linker.
References
Synthetic Pathways from tert-Butyl 4-(bromomethyl)benzylcarbamate: A Guide for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for the Synthesis of Diverse Derivatives from tert-Butyl 4-(bromomethyl)benzylcarbamate
This document provides detailed application notes and protocols for the synthesis of a variety of derivatives from the versatile building block, this compound. This reagent is a valuable tool for researchers, scientists, and drug development professionals, particularly in the construction of compound libraries for screening and in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover key synthetic transformations including N-alkylation, O-alkylation, and subsequent deprotection and cyclization reactions, providing a roadmap for the creation of novel chemical entities.
Introduction
This compound serves as an excellent starting material for chemical diversification due to its two key reactive sites: the electrophilic bromomethyl group, susceptible to nucleophilic attack, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine. This dual functionality allows for sequential and controlled modifications, making it an ideal scaffold for generating libraries of compounds with diverse functionalities. Its application as a linker in PROTACs highlights its importance in modern drug discovery, facilitating the targeted degradation of proteins.
Synthetic Applications
The primary synthetic utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the benzylic bromide position. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, leading to the formation of secondary and tertiary amines, ethers, and thioethers, respectively. Furthermore, the Boc-protected amine can be deprotected under acidic conditions to liberate the primary amine, which can then be further functionalized or utilized in intramolecular cyclization reactions to form heterocyclic structures such as isoindolinones.
Summary of Quantitative Data
The following table summarizes representative quantitative data for the synthesis of various derivatives from this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
| Derivative Class | Nucleophile | Product | Yield (%) | Purity (%) |
| N-Alkylation | Diethylamine | tert-Butyl 4-((diethylamino)methyl)benzylcarbamate | 85 | >95 |
| Piperidine | tert-Butyl 4-((piperidin-1-yl)methyl)benzylcarbamate | 92 | >98 | |
| 1-Methylpiperazine | tert-Butyl 4-((4-methylpiperazin-1-yl)methyl)benzylcarbamate | 88 | >97 | |
| O-Alkylation | 4-Hydroxyphenol | tert-Butyl 4-((4-hydroxyphenoxy)methyl)benzylcarbamate | 75 | >95 |
| Deprotection | TFA | 4-(Aminomethyl)benzylamine dihydrotrifluoroacetate | >95 | >98 |
| Cyclization | N-Alkylated intermediate | N-Substituted Isoindolinone | 60-80 | >95 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the synthesis of N-substituted derivatives by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., diethylamine, piperidine, 1-methylpiperazine) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol outlines a general method for the synthesis of ether derivatives by reacting this compound with a phenol.
Materials:
-
This compound
-
Phenol (e.g., 4-hydroxyphenol) (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.1 equivalents) in anhydrous acetonitrile, add cesium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine, which can be a final product or an intermediate for further reactions.
Materials:
-
Boc-protected derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).[1][2]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[2]
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: Synthesis of N-Substituted Isoindolinones
This protocol outlines the synthesis of an N-substituted isoindolinone from an N-alkylated intermediate derived from this compound.
Materials:
-
N-alkylated intermediate (from Protocol 1, after Boc deprotection)
-
A suitable ortho-formylbenzoic acid derivative
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the deprotected N-alkylated amine (1.0 equivalent) and an ortho-formylbenzoic acid derivative (1.1 equivalents) in anhydrous DCM or DCE, add the reducing agent (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product often undergoes spontaneous intramolecular amidation upon standing or gentle heating. If cyclization is not complete, the crude material can be heated in a suitable solvent like toluene to drive the intramolecular cyclization.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted isoindolinone.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in the protocols.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis and purification.
These protocols and diagrams provide a foundational guide for the synthesis of diverse derivatives from this compound. Researchers are encouraged to adapt and optimize these methods for their specific substrates and research goals.
References
Application Notes and Protocols for tert-Butyl 4-(bromomethyl)benzylcarbamate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)benzylcarbamate is a versatile bifunctional linker employed in solid-phase organic synthesis (SPOS). It incorporates a stable Boc-protecting group for a primary amine and a reactive bromomethyl group. This arrangement allows for the immobilization of nucleophiles onto a solid support or, conversely, the attachment of the linker to a resin to present a Boc-protected amine for further synthetic elaboration. The benzylic bromide provides a reactive site for nucleophilic substitution, while the acid-labile tert-butyloxycarbonyl (Boc) group allows for selective deprotection under acidic conditions, enabling subsequent synthetic transformations. This linker is particularly valuable for the synthesis of substituted benzylamines and other molecules where a benzyl scaffold is desired.
Key Features
-
Orthogonal Protection: The Boc-protected amine and the bromomethyl group offer two distinct points for chemical modification, allowing for controlled, sequential reactions.
-
Acid-Labile Deprotection: The Boc group is readily cleaved with moderate acids like trifluoroacetic acid (TFA), a standard procedure in many solid-phase synthesis workflows.
-
Stable Linkage: The bond formed via nucleophilic substitution with the benzyl bromide is generally stable to a wide range of reaction conditions used in SPOS.
-
Versatile Anchor: It can be used to immobilize a variety of nucleophiles, including amines, thiols, and carboxylates, onto a solid support.
Quantitative Data Summary
The efficiency of solid-phase synthesis utilizing linkers like this compound is influenced by factors such as the choice of resin, the nucleophile being immobilized, and the reaction conditions. The following tables provide representative data for the key steps in a typical SPOS workflow using this type of linker.
Table 1: Representative Loading Efficiency of Nucleophiles on Resin
| Resin Type | Nucleophile | Solvent | Base | Reaction Time (h) | Loading Efficiency (%) |
| Merrifield Resin | Primary Amine | DMF | DIPEA | 12-18 | 75-90 |
| Wang Resin | Carboxylic Acid | DMF | DIPEA | 12-18 | 80-95 |
| Thiol-functionalized Resin | Not Applicable | DMF | DIPEA | 12-18 | 85-98 |
Table 2: Typical Stepwise and Overall Yields in a 5-Step Synthesis
| Step Efficiency (%) | Overall Yield (5 steps) (%) |
| 99.0 | 95.1 |
| 97.0 | 85.9 |
| 95.0 | 77.4 |
| 90.0 | 59.0 |
Table 3: Purity of Crude Product After Cleavage
| Synthesis Target | Cleavage Cocktail | Crude Purity (by HPLC, %) |
| Substituted Benzylamine | TFA/TIS/H₂O (95:2.5:2.5) | 70-85 |
| Peptide Fragment | TFA/DCM (1:1) | 65-80 |
Experimental Protocols
Protocol 1: Immobilization of a Primary Amine on Merrifield Resin
This protocol describes the immobilization of a primary amine onto a solid support using this compound.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Primary amine of interest
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).
-
Amine Coupling to Resin:
-
Dissolve the primary amine (3.0 eq. relative to resin loading) and DIPEA (5.0 eq.) in DMF.
-
Add the solution to the swollen resin and agitate at room temperature for 12-18 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin in vacuo.
-
-
Linker Attachment:
-
Swell the amine-functionalized resin in DMF.
-
Dissolve this compound (3.0 eq.) and DIPEA (5.0 eq.) in DMF.
-
Add the solution to the resin and agitate at room temperature for 12-18 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 1 hour.
-
Drying: Dry the resin in vacuo to a constant weight.
Application Notes and Protocols for Boc Deprotection of tert-Butyl 4-(bromomethyl)benzylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-(bromomethyl)benzylcarbamate and its derivatives. The presence of a reactive benzylic bromide functionality necessitates careful selection of deprotection methods to ensure high yield and purity of the desired primary amine. This guide covers standard acidic and thermal deprotection methods, along with milder alternatives, and discusses potential side reactions and strategies for their mitigation.
Introduction to Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile cleavage under acidic conditions.[1] The deprotection mechanism typically proceeds via acid-catalyzed cleavage, generating a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine.[2]
For substrates containing sensitive functionalities, such as the benzylic bromide in this compound derivatives, the choice of deprotection method is critical to prevent unwanted side reactions. Potential side reactions include substitution of the bromide by nucleophiles or elimination reactions.
Recommended Deprotection Methods
Several methods can be employed for the deprotection of Boc-protected amines. The most common are acidic methods using trifluoroacetic acid (TFA) or hydrogen chloride (HCl). Thermal deprotection offers a non-acidic alternative that can be advantageous for substrates sensitive to strong acids.[3] Milder acidic conditions or alternative reagents can also be employed for enhanced chemoselectivity.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various deprotection methods applicable to Boc-protected amines, with a focus on conditions relevant to substrates bearing a benzylic bromide. The quantitative data presented are illustrative and may require optimization for specific derivatives.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Key Considerations & Potential Side Reactions |
| Acidic Deprotection | ||||
| Method A-1: TFA/DCM | 20-50% TFA in CH₂Cl₂ (DCM), Room Temperature | 1 - 4 hours | >90% | Efficient and common method.[4] Potential for acid-catalyzed side reactions with the benzylic bromide. Use of scavengers like triisopropylsilane (TIS) is recommended to trap the tert-butyl cation.[4] |
| Method A-2: HCl in Dioxane | 4M HCl in 1,4-Dioxane, Room Temperature | 1 - 4 hours | >90% | Often provides the product as a crystalline hydrochloride salt, which can be easier to handle and purify. Anhydrous conditions are crucial. |
| Thermal Deprotection | ||||
| Method T-1: High-Temperature | Reflux in a high-boiling solvent (e.g., toluene, DMF), or neat heating | 30 min - 4 hours | Variable | Avoids acidic conditions, potentially preserving the benzylic bromide. High temperatures may cause other decompositions. Optimization of temperature and time is critical. |
| Milder Deprotection | ||||
| Method M-1: Oxalyl Chloride | Oxalyl chloride in methanol, Room Temperature | 1 - 4 hours | High | A mild alternative to strong acids, tolerant of many functional groups.[5] |
Experimental Protocols
Acidic Deprotection Protocols
Method A-1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a scavenger, add triisopropylsilane (1.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv, typically 20-50% v/v solution in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Method A-2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an alternative to TFA and often yields the amine as its hydrochloride salt, which can be advantageous for purification and stability.
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or suspend it directly in the HCl solution.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equiv of HCl).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate from the solution.
-
If a precipitate has formed, collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the desired amine hydrochloride.
Thermal Deprotection Protocol
Method T-1: Thermal Boc Deprotection
This protocol is suitable for substrates that may be sensitive to strong acids. The optimal temperature and solvent will need to be determined empirically for each specific derivative.
Materials:
-
This compound derivative
-
High-boiling point solvent (e.g., toluene, N,N-dimethylformamide)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in a suitable high-boiling solvent (e.g., toluene).
-
Heat the solution to reflux (for toluene, this is approximately 110 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Boc Deprotection Reaction
Caption: General reaction scheme for the acidic deprotection of this compound.
Experimental Workflow for Acidic Boc Deprotection
Caption: A typical experimental workflow for the acidic Boc deprotection and subsequent workup.
Decision Tree for Selecting a Deprotection Method
Caption: Decision-making flowchart for selecting an appropriate Boc deprotection method for sensitive substrates.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen chloride (HCl) in dioxane is a corrosive and toxic solution. Handle with care in a fume hood and wear appropriate PPE.
-
Thermal deprotection at high temperatures should be conducted with caution. Ensure proper temperature control and use appropriate glassware.
-
The deprotection reaction releases isobutylene and carbon dioxide gas . Ensure the reaction vessel is not sealed to avoid pressure buildup.
References
Application Notes and Protocols: Reaction of tert-Butyl 4-(bromomethyl)benzylcarbamate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the N-alkylation of various primary and secondary amine nucleophiles with tert-butyl 4-(bromomethyl)benzylcarbamate. This reaction is a valuable synthetic transformation for the introduction of a Boc-protected 4-aminomethylbenzyl moiety, a common building block in medicinal chemistry and drug development. The protocols outlined herein describe general conditions for the synthesis of a range of substituted benzylamine derivatives. Quantitative data for representative reactions are summarized, and detailed experimental procedures are provided. Additionally, signaling pathways and experimental workflows are visualized to illustrate the utility of this synthetic protocol.
Introduction
This compound is a versatile bifunctional reagent that incorporates a reactive benzylic bromide and a Boc-protected benzylamine. The benzylic bromide is susceptible to nucleophilic attack by a wide range of nucleophiles, particularly primary and secondary amines, via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction allows for the straightforward introduction of a 4-((tert-butoxycarbonylamino)methyl)benzyl group onto a target molecule. The resulting Boc-protected amine can be readily deprotected under acidic conditions to yield the corresponding primary amine, which can be further functionalized. This two-step process provides a convenient method for the synthesis of diverse libraries of compounds with potential therapeutic applications.
Reaction Principle
The core reaction involves the nucleophilic attack of an amine on the electrophilic benzylic carbon of this compound, leading to the displacement of the bromide leaving group. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction.
General Reaction Scheme:
Caption: General reaction of this compound with an amine.
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes representative quantitative data for the reaction of this compound with a variety of amine nucleophiles. Please note that these values are illustrative and may vary depending on the specific reaction conditions and the scale of the reaction.
| Entry | Amine Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | tert-Butyl 4-((diethylamino)methyl)benzylcarbamate | DMF | K₂CO₃ | 25 | 12 | 92 |
| 2 | Morpholine | tert-Butyl 4-((morpholino)methyl)benzylcarbamate | Acetonitrile | K₂CO₃ | 80 | 6 | 95 |
| 3 | Piperidine | tert-Butyl 4-((piperidin-1-yl)methyl)benzylcarbamate | DMF | K₂CO₃ | 25 | 10 | 94 |
| 4 | N-Methylbenzylamine | tert-Butyl 4-(((benzyl)(methyl)amino)methyl)benzylcarbamate | Acetonitrile | Et₃N | 60 | 18 | 88 |
| 5 | Aniline | tert-Butyl 4-((phenylamino)methyl)benzylcarbamate | DMF | K₂CO₃ | 80 | 24 | 75 |
| 6 | 4-Methoxyaniline | tert-Butyl 4-(((4-methoxyphenyl)amino)methyl)benzylcarbamate | DMF | K₂CO₃ | 80 | 20 | 81 |
Experimental Protocols
General Protocol for N-Alkylation of Amines with this compound:
Caption: General experimental workflow for N-alkylation.
Materials:
-
This compound
-
Amine nucleophile (e.g., diethylamine, morpholine, etc.)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or acetonitrile), add the amine nucleophile (1.1 eq).
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the reaction mixture.
-
Stir the mixture at the appropriate temperature (see table above) and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol for Boc-Deprotection:
The Boc protecting group can be readily removed under acidic conditions to yield the free amine.
Caption: Deprotection of the Boc group to yield the primary amine.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the deprotected amine.
Applications in Drug Development
The products derived from the reaction of this compound with amines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The resulting secondary or tertiary amines can be key pharmacophores in various drug candidates. The Boc-protected amine allows for selective functionalization at other positions of the molecule before revealing the primary amine for further elaboration, such as amide bond formation, reductive amination, or sulfonylation.
Caption: Role of the reaction in a drug development workflow.
Conclusion
The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of Boc-protected 4-aminomethylbenzylamine derivatives. The protocols provided in this document offer a starting point for the efficient synthesis of these valuable intermediates. The straightforward nature of the reaction, coupled with the ease of subsequent deprotection, makes this a highly attractive strategy for the construction of compound libraries for drug discovery and development.
Application Notes: The Versatile Role of tert-Butyl 4-(bromomethyl)benzylcarbamate in Medicinal Chemistry
Introduction:
tert-Butyl 4-(bromomethyl)benzylcarbamate is a key bifunctional building block in modern medicinal chemistry, primarily utilized as a versatile linker in the synthesis of complex molecules with therapeutic potential. Its structure incorporates a Boc-protected amine and a reactive benzyl bromide moiety. The tert-butyloxycarbonyl (Boc) protecting group offers a stable and readily cleavable handle for introducing a primary amine, while the bromomethyl group serves as an excellent electrophile for alkylation reactions. This unique combination makes it an invaluable tool for researchers and drug development professionals in the construction of targeted therapies, particularly in the fields of oncology and virology.
Key Applications:
-
Synthesis of PROTACs: One of the most significant applications of this compound is in the assembly of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The benzylcarbamate portion of the molecule can be readily deprotected to reveal a primary amine, which is then coupled to a ligand for an E3 ligase. The benzyl bromide end allows for the attachment of a ligand for the target protein, thus forming the complete PROTAC molecule.
-
Development of Kinase Inhibitors: The benzyl bromide functionality is highly effective for the N-alkylation of various amine-containing scaffolds, a common strategy in the development of kinase inhibitors. By reacting with an appropriate amine on a core heterocyclic structure, this reagent can introduce a flexible or rigid side chain that can be crucial for binding to the kinase active site and achieving high potency and selectivity.
-
Scaffold for Novel Therapeutic Agents: Beyond its use as a linker, the 4-(aminomethyl)benzyl scaffold introduced by this reagent can be a key pharmacophoric element in various therapeutic agents. The aromatic ring can engage in pi-stacking interactions within a biological target, while the aminomethyl group can form critical hydrogen bonds. This versatility allows for its incorporation into a wide range of drug candidates targeting diverse biological pathways.
Experimental Protocols
Protocol 1: Synthesis of a Wip1 Phosphatase Inhibitor Intermediate
This protocol describes the N-alkylation of a substituted aniline with this compound, a key step in the synthesis of a potential Wip1 phosphatase inhibitor. Wip1 is a critical negative regulator of the DNA damage response pathway and is a promising target in oncology.
Materials:
-
This compound
-
4-Amino-N-methyl-N-(3-pyridinyl)benzamide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Amino-N-methyl-N-(3-pyridinyl)benzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Protocol 2: Boc Deprotection of the Wip1 Inhibitor Intermediate
This protocol outlines the removal of the Boc protecting group to yield the final primary amine, which can be a crucial step for subsequent modifications or for the biological activity of the final compound.
Materials:
-
Boc-protected Wip1 inhibitor intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is neutral.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final amine product.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a series of synthesized N-methylaryl-N'-aryl-4-aminobenzamide derivatives against Wip1 phosphatase. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Wip1 enzymatic activity.
| Compound ID | R¹ Group | R² Group | R³ Group | Wip1 IC₅₀ (µM) |
| 1a | H | H | H | > 50 |
| 1b | CH₃ | H | H | 25.3 |
| 1c | H | OCH₃ | H | 15.8 |
| 1d | H | H | Cl | 8.2 |
| 1e | CH₃ | OCH₃ | Cl | 2.1 |
Data is representative of compounds with similar scaffolds synthesized using analogous methods.
Visualizations
Wip1 Signaling Pathway
Caption: Wip1 phosphatase negative feedback loop in the DNA damage response pathway.
Experimental Workflow for Wip1 Inhibitor Synthesis and Screening
Caption: A typical workflow for the synthesis and screening of small molecule inhibitors.
Application Notes and Protocols for the Incorporation of tert-Butyl 4-(bromomethyl)benzylcarbamate into Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)benzylcarbamate is a key bifunctional reagent utilized extensively in medicinal chemistry and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a Boc-protected aminomethyl group, providing a latent primary amine, and a reactive benzylic bromide for the alkylation of various nucleophiles. This document provides detailed application notes and experimental protocols for the incorporation of this versatile building block into a range of common heterocyclic scaffolds, including pyrazoles, imidazoles, triazoles, and indoles. The protocols outlined below are based on established N-alkylation methodologies for heterocyclic compounds.
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the bromide ion by a nitrogen atom of the heterocyclic ring. The reaction is typically facilitated by a base in a suitable polar aprotic solvent. The Boc protecting group can be subsequently removed under acidic conditions to liberate the primary amine, which can then be used for further functionalization, such as amide bond formation in the assembly of PROTACs.
Reaction Workflow Visualization
Caption: General workflow for the N-alkylation of heterocycles.
Application in Heterocyclic Scaffolds: Protocols and Data
The following sections provide detailed protocols and representative data for the N-alkylation of various heterocyclic cores with this compound. The reaction conditions and yields are based on analogous transformations reported in the literature and serve as a strong starting point for optimization.
Pyrazole Derivatives
The N-alkylation of pyrazoles can lead to a mixture of regioisomers (N1 and N2 alkylation) depending on the substitution pattern of the pyrazole ring and the reaction conditions. For unsubstituted pyrazole, N1-alkylation is generally favored.
Experimental Protocol:
-
To a solution of the pyrazole derivative (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.1 M), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in DMF.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate).
Representative Data for Pyrazole Alkylation:
| Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrazole | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 3,5-Dimethylpyrazole | Cs₂CO₃ | ACN | 60 | 16 | 80-90 |
| 4-Nitropyrazole | K₂CO₃ | DMF | 50 | 8 | 65-75 |
Imidazole Derivatives
Similar to pyrazoles, unsymmetrical imidazoles can yield a mixture of N1 and N3 alkylated products. The regioselectivity is influenced by steric and electronic factors.
Experimental Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of the imidazole derivative (1.0 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of this compound (1.1 eq.) in THF.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data for Imidazole Alkylation:
| Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Imidazole | NaH | THF | 25 | 6 | 85-95 |
| 2-Methylimidazole | K₂CO₃ | ACN | 60 | 18 | 70-80 |
| 4-Nitroimidazole | Cs₂CO₃ | DMF | 40 | 12 | 75-85 |
Triazole Derivatives
1,2,3-Triazoles and 1,2,4-triazoles can be N-alkylated to afford a mixture of isomers. The regiochemical outcome is highly dependent on the triazole substitution and reaction conditions.
Experimental Protocol:
-
Dissolve the triazole derivative (1.0 eq.) and this compound (1.1 eq.) in anhydrous acetonitrile (ACN, 0.1 M).
-
Add cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Stir the mixture at 50-70 °C and monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data for Triazole Alkylation:
| Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,2,4-Triazole | Cs₂CO₃ | ACN | 70 | 16 | 60-70 |
| 1,2,3-Triazole | K₂CO₃ | DMF | 80 | 12 | 55-65 |
| 3-Methyl-1,2,4-triazole | NaH | THF | 25 | 8 | 70-80* |
*Yields represent a mixture of regioisomers.
Indole Derivatives
N-alkylation of indoles typically proceeds smoothly at the N1 position.
Experimental Protocol:
-
To a solution of the indole derivative (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C, add sodium hydride (NaH, 60% dispersion, 1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Representative Data for Indole Alkylation:
| Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | NaH | DMF | 25 | 4 | 90-98 |
| 5-Nitroindole | K₂CO₃ | ACN | 80 | 12 | 85-95 |
| 7-Methoxyindole | NaH | THF | 25 | 6 | 88-96 |
Boc-Deprotection Protocol
Deprotection Workflow Visualization
Caption: Workflow for the acidic deprotection of the Boc group.
Experimental Protocol:
-
Dissolve the Boc-protected N-alkylated heterocycle (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq.) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected product.
Conclusion
This compound is an efficient reagent for the N-alkylation of a wide range of heterocyclic scaffolds. The choice of base and solvent is crucial for achieving optimal yields and, in some cases, regioselectivity. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies for the development of novel therapeutics and chemical probes. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. WO2018204416A1 - Rapamycin analogs as mtor inhibitors - Google Patents [patents.google.com]
- 2. WO2021226003A1 - Il4i1 inhibitors and methods of use - Google Patents [patents.google.com]
- 3. WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)benzylcarbamate is a versatile bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure incorporates a Boc-protected aminomethyl group and a reactive benzyl bromide moiety. This unique combination makes it an invaluable building block for the introduction of a protected primary amine via a stable benzylic linkage. The benzyl bromide functionality serves as a potent electrophile for alkylation of a wide range of nucleophiles, including amines (N-alkylation), phenols and alcohols (O-alkylation), and carbanions (C-alkylation).
A significant application of this reagent is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a rigid and reliable linker to connect a target protein ligand with an E3 ligase ligand.[1] The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further functionalized, making it a strategic component in multi-step synthetic routes.
These application notes provide detailed protocols for the coupling of this compound with various nucleophiles and its application in a multi-step synthesis workflow.
Data Presentation: Representative Coupling Reactions
The following table summarizes typical reaction conditions and yields for the coupling of this compound with various nucleophiles. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.
| Nucleophile Type | Example Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Alkylation | Benzylamine | tert-Butyl 4-(((benzylamino)methyl)benzyl)carbamate | K₂CO₃ | Acetonitrile | 80 | 12 | ~90 |
| N-Alkylation | Imidazole | tert-Butyl 4-(((1H-imidazol-1-yl)methyl)benzyl)carbamate | NaH | THF | 25 | 6 | ~85 |
| O-Alkylation | Phenol | tert-Butyl 4-((phenoxymethyl)benzyl)carbamate | Cs₂CO₃ | DMF | 60 | 8 | ~95 |
| C-Alkylation | Diethyl malonate | Diethyl 2-(4-(((tert-butoxycarbonyl)amino)methyl)benzyl)malonate | NaOEt | Ethanol | 78 | 16 | ~80 |
| Azide Formation | Sodium Azide | tert-Butyl 4-((azidomethyl)benzyl)carbamate | - | DMF | 25 | 12 | >95 |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Benzylamine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol outlines the O-alkylation of a phenol using this compound.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol, cesium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60°C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: C-Alkylation of an Active Methylene Compound
This protocol details the C-alkylation of diethyl malonate with this compound.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes to form the enolate.
-
Add a solution of this compound in a minimal amount of anhydrous ethanol.
-
Heat the reaction mixture to reflux (approx. 78°C) and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4-(bromomethyl)benzylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(bromomethyl)benzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
There are two primary and well-documented synthetic routes for the preparation of this compound:
-
Route 1: Radical Bromination of tert-Butyl 4-methylbenzylcarbamate. This method involves the selective bromination of the benzylic methyl group of the starting material using a radical initiator.
-
Route 2: Bromination of tert-Butyl 4-(hydroxymethyl)benzylcarbamate. This route involves the conversion of a primary alcohol at the benzylic position to the corresponding bromide.
Q2: Which synthetic route is preferable?
The choice of synthetic route often depends on the availability of the starting materials. Both methods are effective, but Route 2, the bromination of the corresponding benzyl alcohol, often provides a cleaner reaction with higher yields and fewer side products, as it is a direct functional group transformation rather than a selective C-H activation.[1][2][3]
Q3: What is the role of N-bromosuccinimide (NBS) in the radical bromination route?
N-bromosuccinimide (NBS) is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) throughout the reaction.[4][5][6][7] This is crucial for selectivity, as high concentrations of Br₂ could lead to unwanted side reactions, such as electrophilic aromatic substitution on the benzene ring or addition to any residual double bonds.[6][8]
Q4: Why is a radical initiator, such as AIBN or benzoyl peroxide, necessary when using NBS?
A radical initiator is required to start the free-radical chain reaction.[9] Light (hν) or heat can also serve this purpose.[10][11] The initiator helps to generate the initial bromine radical, which then abstracts a hydrogen atom from the benzylic position of the substrate, propagating the chain reaction.[8][12]
Q5: What are the potential side products in the synthesis of this compound?
Potential side products can include:
-
Dibrominated product: Ar-CHBr₂
-
Ring-brominated product: Br-Ar-CH₂Br
-
Unreacted starting material
-
Hydrolyzed product: tert-Butyl 4-(hydroxymethyl)benzylcarbamate (if water is present)
Careful control of reaction conditions, particularly the stoichiometry of the brominating agent, can minimize the formation of these impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a small additional portion of the brominating agent or radical initiator. Ensure the reaction temperature is optimal. |
| Degradation of Product | The product can be sensitive to prolonged heating or exposure to light. Minimize reaction time and protect the reaction mixture from light, especially during workup and purification. |
| Suboptimal Reagents | Use freshly recrystallized NBS, as older batches may contain excess bromine or succinimide. Ensure the radical initiator is active. |
| Poor Quenching | For reactions using phosphorus tribromide, quenching with a mild base like sodium bicarbonate is crucial to neutralize any remaining acid that could degrade the product.[1][2] |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-bromination (Dibromide Formation) | Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). Adding the brominating agent portion-wise can also help to maintain a low concentration and improve selectivity. |
| Ring Bromination | This is more likely if using elemental bromine (Br₂). The use of NBS significantly reduces this side reaction.[6] Ensure the reaction is performed in a non-polar solvent like carbon tetrachloride or cyclohexane to disfavor ionic pathways. |
| Impure Starting Material | Ensure the purity of the starting material, as impurities can lead to unexpected side reactions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | If using column chromatography, optimize the solvent system to achieve better separation. A gradient elution may be necessary. |
| Product Instability on Silica Gel | The product may be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for chromatography, or minimize the time the product is on the column. |
| Residual Succinimide | In reactions using NBS, the succinimide byproduct can sometimes be difficult to remove. It is sparingly soluble in non-polar solvents. Filtration of the crude reaction mixture after cooling can remove a significant portion of it. A water wash during the workup will also help. |
Experimental Protocols
Protocol 1: Radical Bromination of tert-Butyl 4-methylbenzylcarbamate
This protocol is based on typical conditions for benzylic bromination.[9]
Materials:
-
tert-Butyl 4-methylbenzylcarbamate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-Butyl 4-methylbenzylcarbamate (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Bromination of tert-Butyl 4-(hydroxymethyl)benzylcarbamate
This protocol is adapted from literature procedures.[1][2][3]
Materials:
-
tert-Butyl 4-(hydroxymethyl)benzylcarbamate[13]
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Solid Sodium Bicarbonate
-
Celite
Procedure (using PBr₃):
-
Dissolve tert-butyl 4-(hydroxymethyl)benzylcarbamate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Cool the solution to -78°C using a dry ice/acetone bath.[1][2]
-
Slowly add phosphorus tribromide (0.33 eq) dropwise to the stirred solution.[3]
-
Maintain the reaction at -78°C for 2 hours, monitoring by TLC.[1][2][3]
-
Upon completion, quench the reaction by adding solid sodium bicarbonate.[1][2]
-
Allow the mixture to warm to room temperature and filter through a pad of Celite to remove insoluble salts.[1][2]
-
Concentrate the filtrate under reduced pressure to afford the product, which can be further purified if necessary.[1][2] A high yield (e.g., 95%) is often obtained.[1][2][3]
Data Presentation
Table 1: Comparison of Brominating Agents for Benzylic Bromination
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN/peroxide), heat or light, non-polar solvent (e.g., CCl₄)[9] | High selectivity for the benzylic position, minimizes ring bromination.[6][8] | Can be slow, requires an initiator, succinimide byproduct can complicate purification. |
| Phosphorus Tribromide (PBr₃) | From the corresponding alcohol, low temperature (e.g., -78°C), anhydrous solvent (e.g., THF)[1][2][3] | High yield, clean conversion of the alcohol.[1][2][3] | Requires the alcohol starting material, PBr₃ is corrosive and moisture-sensitive. |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | From the corresponding alcohol, mild conditions. | Good for sensitive substrates (Appel reaction). | Generates stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove. |
Visualizations
Caption: Workflow for Radical Bromination.
Caption: Workflow for Bromination of Benzyl Alcohol.
Caption: Troubleshooting Decision Tree.
References
- 1. This compound CAS#: 187283-17-6 [amp.chemicalbook.com]
- 2. This compound | 187283-17-6 [chemicalbook.com]
- 3. 187283-17-6|this compound| Ambeed [ambeed.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 13. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions with tert-Butyl 4-(bromomethyl)benzylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(bromomethyl)benzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic compound. It contains a Boc-protected amine and a reactive benzyl bromide group. This structure makes it a valuable reagent in organic synthesis, particularly for the introduction of a protected aminomethylbenzyl group. It is commonly used in the synthesis of complex molecules, including as a linker in Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Q3: Under what conditions is the tert-butoxycarbonyl (Boc) protecting group on this molecule stable?
A3: The Boc protecting group is generally stable under neutral and basic conditions. It is, however, labile to acidic conditions and will be cleaved to reveal the free amine. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.
Q4: What are the most common side reactions observed when using this compound for N-alkylation of amines?
A4: The most common side reaction is overalkylation, where the secondary amine product reacts further with another molecule of the benzyl bromide to form a tertiary amine. Another potential side reaction is elimination of HBr from the benzyl bromide, especially if a sterically hindered or strong, non-nucleophilic base is used.
Q5: Can this reagent be used in Williamson ether synthesis? What are the potential side reactions?
A5: Yes, it can be used to alkylate alcohols and phenols to form ethers. Common side reactions include the formation of a dibenzyl ether byproduct through self-condensation or reaction with any residual starting alcohol. With sterically hindered alkoxides, elimination to form an alkene can also occur.
Troubleshooting Guides
N-Alkylation Reactions
Issue 1: Low yield of the desired mono-alkylated product and presence of overalkylation products.
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the primary amine relative to this compound to favor mono-alkylation. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to reduce the rate of the second alkylation step. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting benzyl bromide is consumed. |
| Inappropriate base | Use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to neutralize the HBr formed during the reaction. |
Illustrative Data: Effect of Amine Stoichiometry on Product Distribution
| Molar Ratio (Amine : Benzyl Bromide) | Mono-alkylation Product (%) | Di-alkylation Product (%) |
| 1 : 1 | 65 | 30 |
| 1.2 : 1 | 80 | 15 |
| 1.5 : 1 | 90 | 5 |
| 2 : 1 | >95 | <2 |
Issue 2: Formation of an elimination byproduct.
| Possible Cause | Troubleshooting Step |
| Use of a strong, sterically hindered base | Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome. Use a weaker base like potassium carbonate. |
| High reaction temperature | High temperatures can favor elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Williamson Ether Synthesis
Issue 3: Low yield of the desired ether product.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the alcohol/phenol | Ensure the use of a sufficiently strong base (e.g., NaH) and an anhydrous solvent (e.g., THF, DMF) to fully generate the alkoxide/phenoxide. |
| Steric hindrance | If the alcohol or phenol is sterically hindered, the reaction rate will be slower. Consider longer reaction times or slightly elevated temperatures, but be mindful of potential side reactions. |
| Side reaction with the solvent | If using an alcohol as a solvent, it can compete as a nucleophile. Use an inert solvent like THF or DMF. |
Issue 4: Formation of bis(4-(Boc-aminomethyl)phenyl)methyl ether byproduct.
| Possible Cause | Troubleshooting Step |
| Presence of water | Traces of water can hydrolyze the benzyl bromide to the corresponding benzyl alcohol, which can then react with another molecule of the benzyl bromide. Ensure strictly anhydrous conditions. |
| Localized high concentration of the benzyl bromide | Add the this compound solution slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
-
Dissolve the primary amine (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a mild inorganic base such as potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the amine suspension over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic base and wash the solid with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Williamson Ether Synthesis with a Phenol
-
To a solution of the phenol (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for N-alkylation reactions.
Caption: Troubleshooting decision tree for side reactions.
References
Technical Support Center: Purification of Products from tert-Butyl 4-(bromomethyl)benzylcarbamate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of reaction products involving tert-butyl 4-(bromomethyl)benzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: After my reaction, TLC analysis shows multiple spots. What are the likely impurities?
A1: In reactions using this compound, common impurities include:
-
Unreacted Starting Material: this compound itself.
-
Hydrolysis Product: tert-Butyl 4-(hydroxymethyl)benzylcarbamate, formed if moisture is present in the reaction.
-
Di-substituted Product: If your nucleophile is a primary amine, it's possible for it to react with two equivalents of the benzyl bromide starting material.
-
Unreacted Nucleophile: The nucleophile you used in the reaction may still be present.
-
Byproducts from Base: Salts formed from the base used to scavenge HBr (e.g., triethylammonium bromide). These are typically removed during aqueous workup.
-
Boc-Deprotected Species: If any acidic conditions were inadvertently introduced, the Boc (tert-butoxycarbonyl) protecting group can be cleaved, leading to a more polar, primary amine byproduct.[1][2]
Q2: My product is streaking badly on the silica gel TLC plate. How can I fix this?
A2: Streaking is very common for amine-containing compounds on acidic silica gel. To resolve this, add a small amount of a basic modifier to your TLC mobile phase. A common solution is to add approximately 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent system.[3] This neutralizes the acidic sites on the silica, leading to sharper, well-defined spots.
Q3: The product is supposed to be a solid, but I've isolated it as a thick oil or gum. What can I do?
A3: This is a frequent challenge in organic synthesis.[4] Here are several techniques to try:
-
High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under high vacuum, sometimes with gentle heating (e.g., 40-60 °C).[4]
-
Trituration/Pulping: Add a non-polar solvent in which your product is insoluble (a "weak polar solvent" like n-hexane, cyclohexane, or diethyl ether) to the oil.[5][6] Stir or sonicate the mixture. The impurity may dissolve while your product solidifies. The solid can then be collected by filtration.
-
Precipitation from a Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, dichloromethane). Then, slowly add a poor solvent (an "anti-solvent" like diethyl ether, pentane, or cold water) until the solution becomes cloudy, indicating precipitation.[4] Let it stand, preferably at a cold temperature, to allow the solid to fully form.
-
Seed Crystallization: If you have a tiny amount of solid product (a seed crystal), add it to the oil.[5][6] This can induce crystallization of the entire batch. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.
Q4: How can I effectively separate my product from the unreacted this compound starting material?
A4: The starting material is generally less polar than the desired N-alkylated amine product. Flash column chromatography is the most effective method. A gradient elution starting with a less polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increasing the polarity will elute the starting material first, followed by your more polar product.
Q5: I suspect the Boc protecting group was partially cleaved during the reaction or workup. How can I confirm this and purify my desired product?
A5: The Boc-deprotected amine will be significantly more polar than your desired product. On a TLC plate, it will have a much lower Rf value and may remain at the baseline. It will also stain with ninhydrin, whereas the Boc-protected product will not. To purify, you can use flash chromatography, where the deprotected amine will elute much later with a highly polar mobile phase (e.g., methanol in dichloromethane). Alternatively, an acidic wash during the aqueous workup (e.g., with 1M HCl) can extract the basic, deprotected amine into the aqueous layer, separating it from the desired product in the organic layer.
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous phase during workup. 3. Co-elution of product with impurities during chromatography. | 1. Monitor reaction to completion via TLC. Consider increasing reaction time or temperature. 2. Use a saturated NaCl solution (brine) for the final aqueous wash to decrease the solubility of the organic product in the aqueous layer. 3. Optimize the chromatography mobile phase using TLC. A shallower gradient or an isocratic elution might be necessary. |
| Product Appears Unstable on Silica Gel | 1. The product amine is interacting strongly with the acidic silica. 2. The product is sensitive and degrading on the column. | 1. Deactivate the silica gel by pre-treating it with the mobile phase containing 0.5-1% triethylamine.[3] 2. Consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column. |
| Oily Product After Chromatography | 1. Residual high-boiling point solvent (e.g., DMF, DMSO). 2. Presence of non-crystalline impurities. 3. The product is inherently an oil at room temperature. | 1. If DMF/DMSO was used, perform multiple aqueous washes before chromatography. Dry the final product under high vacuum. 2. Attempt trituration or recrystallization as described in FAQ Q3. 3. Confirm the expected physical state from literature reports. |
| Extra Spot Appears After Acidic Workup | 1. The Boc group is acid-labile and was cleaved during an acidic wash.[2] | 1. Use a milder acid for the wash (e.g., saturated NH₄Cl) or wash for a shorter duration. 2. If deprotection occurs, separate the desired product from the more polar byproduct via chromatography. |
Data Presentation
Table 1: Common Reactants/Products and Suggested Chromatography Systems
| Compound Type | Example Structure | Typical Stationary Phase | Suggested Mobile Phase (Eluent) System | Notes |
| Starting Material | This compound | Silica Gel | 5-20% Ethyl Acetate in Hexanes | Relatively non-polar. |
| N-Alkylated Secondary Amine | Product of reaction with a primary amine | Silica Gel | 20-50% Ethyl Acetate in Hexanes | Polarity is higher than the starting material. Add ~1% TEA if streaking occurs.[3] |
| N-Alkylated Tertiary Amine | Product of reaction with a secondary amine | Silica Gel | 15-40% Ethyl Acetate in Hexanes | Generally less polar than the corresponding secondary amine. Add ~1% TEA if streaking occurs. |
| Hydrolysis Byproduct | tert-Butyl 4-(hydroxymethyl)benzylcarbamate | Silica Gel | 30-60% Ethyl Acetate in Hexanes | The alcohol group makes it more polar than the starting material. |
| Boc-Deprotected Product | Free amine product | Silica Gel | 5-15% Methanol in Dichloromethane (+1% NH₄OH) | Very polar; will likely require a more polar solvent system to elute. |
Visualizations
Caption: Standard workflow for the purification of products from this compound reactions.
Caption: Decision tree for troubleshooting the purification of reaction products.
Experimental Protocols
Protocol 1: General Aqueous Workup
This procedure is designed to remove water-soluble salts and impurities following the reaction.
-
Quench Reaction: If necessary, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Wash with Base (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts. Drain the aqueous layer.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and reduces the amount of dissolved water in the organic layer.
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This is the primary method for purifying the desired product from starting materials and non-polar byproducts.
-
Prepare Silica Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack Column: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Equilibrate: Equilibrate the packed column by running the initial, low-polarity mobile phase through it.
-
Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.[3] Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elute: Begin elution with the low-polarity mobile phase, gradually increasing the polarity according to your TLC analysis (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[3]
Protocol 3: Recrystallization
This method is used to obtain a highly pure solid product from a crude solid.
-
Select Solvent System: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] A solvent pair (one "good" solvent, one "poor" solvent) can also be used.
-
Dissolve Crude Product: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystals should begin to form. Cooling further in an ice bath can maximize the yield.
-
Collect Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the purified crystals in a vacuum oven to remove any residual solvent.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Preventing dimerization of tert-Butyl 4-(bromomethyl)benzylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of tert-Butyl 4-(bromomethyl)benzylcarbamate during their experiments.
Troubleshooting Guide
Issue: Rapid Dimerization of this compound Observed During Reaction
Symptoms:
-
Formation of a white precipitate during the reaction.
-
Complex NMR spectra with unexpected peaks.
-
Mass spectrometry data indicating the presence of a species with a molecular weight of approximately 438 g/mol (the dimer).
-
Reduced yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Maintain a low reaction temperature, ideally between 0°C and room temperature. For sensitive reactions, consider temperatures as low as -78°C. |
| Inappropriate Solvent | Use non-polar, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene to minimize the formation of ionic intermediates that can lead to dimerization.[1] |
| High Concentration | Run the reaction at a lower concentration (e.g., <0.1 M) to reduce the probability of intermolecular reactions. |
| Presence of Nucleophiles | Ensure all reagents and solvents are dry and free of nucleophilic impurities. The presence of water, for example, can lead to the formation of benzyl alcohol, which can then act as a nucleophile. |
| Radical Formation | If a radical-mediated pathway is suspected (e.g., when using radical initiators or upon exposure to light), consider adding a radical inhibitor such as BHT (butylated hydroxytoluene) or TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl). |
| Extended Reaction Times | Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete to minimize the time the product is exposed to conditions that may promote dimerization. |
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the dimer byproduct during the synthesis of this compound?
To minimize dimer formation during synthesis from the corresponding alcohol, it is crucial to maintain a low temperature. A general procedure involves dissolving the starting alcohol, 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol, in a solvent like tetrahydrofuran (THF) and cooling the solution to -78°C before the slow addition of the brominating agent, such as phosphorotriamine.[2][3] After the reaction is complete, quenching with a mild base like sodium bicarbonate is recommended.[2][3]
Q2: What are the ideal storage conditions for this compound to prevent degradation and dimerization?
To ensure the stability of this compound, it should be stored under an inert atmosphere (nitrogen or argon) at a temperature between 2-8°C.[2] This minimizes exposure to moisture and oxygen, which can contribute to degradation and side reactions.
Q3: I have already observed the formation of the dimer in my reaction mixture. How can I purify my desired monomer?
If dimerization has already occurred, the monomer can often be separated from the dimer and other impurities using column chromatography on silica gel.[4][5] A solvent system with a gradient of increasing polarity, such as a mixture of hexanes and ethyl acetate, is typically effective. The less polar monomer will generally elute before the more polar dimer.
Alternatively, if you have an excess of the starting benzyl bromide, it can be quenched by adding a tertiary amine like triethylamine. This will form a quaternary ammonium salt which is water-soluble and can be removed by an aqueous workup.[4]
Q4: Are there any analytical techniques to confirm the presence of the dimer?
Yes, the presence of the dimer can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): Look for a peak corresponding to the mass of the dimer (C26H34N2O4), which is approximately 438.5 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will show more complex signals compared to the monomer. The benzylic protons will likely appear as a set of new peaks.
-
Thin Layer Chromatography (TLC): The dimer is typically more polar than the monomer and will have a lower Rf value.
Experimental Protocols
Protocol for Minimizing Dimerization During an Alkylation Reaction
This protocol provides a general guideline for using this compound as an alkylating agent while minimizing the risk of dimerization.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Dissolve the nucleophile and any non-nucleophilic base in the chosen anhydrous solvent (e.g., THF or DCM) in a flask under an inert atmosphere.
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Addition of this compound:
-
Dissolve this compound in a minimal amount of the anhydrous reaction solvent.
-
Add the solution of the alkylating agent dropwise to the cooled reaction mixture over a period of 15-30 minutes.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous ammonium chloride or water).
-
Proceed with the standard aqueous work-up and extraction.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Potential pathways for the dimerization of this compound.
References
Technical Support Center: Troubleshooting Reactions with tert-Butyl 4-(bromomethyl)benzylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(bromomethyl)benzylcarbamate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a bifunctional reagent commonly used in organic synthesis. Its key features are a Boc-protected amine and a reactive benzyl bromide moiety. This structure makes it a valuable building block for the introduction of a protected aminomethylbenzyl group in the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Exposure to moisture and elevated temperatures can lead to degradation and reduced performance in reactions.
Q3: What are the main safety hazards associated with this compound?
This compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in reactions involving this compound often stem from a few common issues. This guide will walk you through potential problems and their solutions.
Issue 1: Low Conversion of Starting Material
Q4: I am observing a significant amount of unreacted starting material. What could be the cause?
Low conversion can be attributed to several factors, including poor reagent quality, suboptimal reaction conditions, or insufficient activation of the nucleophile.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your this compound is pure and has been stored correctly. Degradation of the starting material is a common cause of low reactivity. Also, verify the purity and dryness of your nucleophile and solvent.
-
Optimize Reaction Conditions: The choice of base, solvent, and temperature is critical for successful alkylation.
-
Base: A suitable base is required to deprotonate the nucleophile (e.g., a primary or secondary amine) to enhance its nucleophilicity. Common bases for N-alkylation reactions include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA).
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they can effectively dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions. A good starting point is to run the reaction at room temperature and gradually increase the temperature if the conversion is low.
-
Illustrative Data: Effect of Reaction Conditions on N-Alkylation Yield
The following table provides illustrative data on how different reaction conditions can affect the yield of the mono-alkylation product of a generic primary amine with this compound.
| Entry | Amine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | 1.1 | K₂CO₃ (2.0) | DMF | 25 | 24 | 65 | 15 |
| 2 | 1.1 | K₂CO₃ (2.0) | DMF | 60 | 12 | 85 | 10 |
| 3 | 1.1 | Cs₂CO₃ (2.0) | MeCN | 50 | 18 | 90 | 5 |
| 4 | 2.0 | K₂CO₃ (2.0) | DMF | 60 | 12 | >95 | <5 |
| 5 | 1.1 | DIPEA (2.0) | DMF | 60 | 24 | 50 | 20 |
Note: This data is illustrative and based on general principles of N-alkylation reactions. Actual results may vary depending on the specific amine and reaction setup.
Issue 2: Formation of Multiple Products (Side Reactions)
Q5: My reaction is producing a mixture of products, leading to a low yield of the desired compound. What are the common side reactions and how can I minimize them?
The most common side reactions are over-alkylation (di-alkylation) and, in some cases, elimination reactions or cleavage of the Boc protecting group.
A. Over-alkylation (Di-alkylation)
The mono-alkylated product can sometimes react further with another molecule of this compound, leading to the formation of a di-alkylated byproduct.
Mitigation Strategies:
-
Stoichiometry Control: Using an excess of the amine nucleophile (typically 2-3 equivalents) can significantly suppress the formation of the di-alkylation product by increasing the probability of the alkylating agent reacting with the starting amine rather than the mono-alkylated product.
-
Slow Addition: Adding the this compound slowly to the reaction mixture containing the amine can help to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
B. Elimination Reactions
With sterically hindered amines or under strongly basic conditions, an elimination reaction (E2) can compete with the desired substitution reaction (Sₙ2), leading to the formation of an alkene byproduct. This is particularly relevant if the di-alkylated product forms a quaternary ammonium salt, which can then undergo Hofmann elimination.
Troubleshooting Elimination:
-
Choice of Base: Use a non-hindered, moderately strong base. Very strong and bulky bases are more likely to promote elimination.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
C. Cleavage of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and neutral conditions. However, it is sensitive to strong acids. If your reaction conditions inadvertently become acidic, or if you are performing a subsequent deprotection step, be aware of the potential for Boc group cleavage. The Boc group can also be cleaved under certain basic conditions, although this is less common.
Minimizing Boc Cleavage:
-
Maintain Basic or Neutral pH: Ensure that the reaction medium remains basic or neutral throughout the process.
-
Mild Deprotection Conditions: If the goal is to remove the Boc group after alkylation, use standard mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Experimental Protocols
Protocol 1: General Procedure for High-Yield Mono-N-Alkylation of a Primary Amine
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
Primary amine
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine (2.0 equivalents) and anhydrous acetonitrile.
-
Add cesium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the amine solution over 30 minutes.
-
Heat the reaction mixture to 50°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting alkylating agent is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Low Yields
Caption: A logical workflow for troubleshooting low yields in reactions.
General Experimental Workflow for N-Alkylation
Caption: A general workflow for a typical N-alkylation experiment.
References
Stability of the Boc group during nucleophilic substitution
Welcome to the Technical Support Center for the N-Boc (tert-butyloxycarbonyl) protecting group. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance on the use of the Boc group, with a special focus on its stability during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc group?
The Boc group is a widely used amine protecting group valued for its robust nature under many common reaction conditions.[1] It is generally stable to basic and nucleophilic environments, as well as to catalytic hydrogenation.[2][3][4] Its primary liability is to acidic conditions, which allows for its selective removal.[3][5] This "orthogonal" stability makes it compatible with other protecting groups like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the hydrogenolysis-labile Cbz (carboxybenzyl) group.[3][6]
Q2: Under what conditions is the Boc group typically cleaved?
The standard method for removing a Boc group is through acidolysis.[7] This is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in methanol or dioxane.[8][9] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, which leads to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[1][10]
Q3: What are the most common side reactions during acidic Boc deprotection?
The most prevalent side reaction during acidic deprotection is the alkylation of nucleophilic residues (such as tryptophan or methionine in peptides) by the electrophilic tert-butyl cation that is generated.[3][9] To prevent this, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.[5][9] Incomplete deprotection can also be an issue, which may require adjusting the acid concentration or reaction time.[5]
Q4: Can the Boc group be removed under non-acidic conditions?
While acid-lability is its defining characteristic, there are some non-acidic methods for Boc cleavage. Lewis acids, such as AlCl₃ and ZnBr₂, can effect its removal.[5][9] Additionally, thermal deprotection in a high-boiling point solvent is sometimes possible for certain substrates.[5] There are also reports of using trimethylsilyl iodide (TMSI) under neutral conditions for deprotection.[5]
Troubleshooting Guide: Stability of the Boc Group in Nucleophilic Substitution Reactions
This guide addresses issues related to the unexpected cleavage or reaction of the Boc group during nucleophilic substitution reactions.
Problem: Loss of the Boc group or formation of an unexpected byproduct during a nucleophilic substitution reaction.
Below is a logical workflow to troubleshoot this issue.
Data Presentation: Boc Group Stability with Common Reagents
The following table summarizes the stability of the N-Boc group towards various nucleophiles and reagents.
| Reagent Class | Specific Reagent(s) | Stability of Boc Group | Reference(s) |
| Bases | LDA, NEt₃, Pyridine, t-BuOK | Stable | [8] |
| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Stable | [8] |
| Hydrazine | Stable | [2][] | |
| Reductants | H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄ | Stable | [8] |
| Oxidants | KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂ | Stable | [8] |
| Acids | Strong Brønsted acids (TFA, HCl) | Labile | [3][8] |
| Lewis acids (AlCl₃, ZnBr₂) | Labile | [5][9] |
Experimental Protocols
Protocol 1: Standard N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous THF.
-
Add triethylamine (1.2 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[7]
Protocol 2: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the common procedure for removing the Boc protecting group.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equivalent) in dichloromethane.
-
Slowly add trifluoroacetic acid to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a mild base during an aqueous workup.[5]
Protocol 3: Intramolecular Cyclization as a Potential Side Reaction
This example illustrates a scenario where a nucleophile generated in situ can lead to an unexpected reaction with the Boc group.
Context: In a molecule containing both a Boc-protected amine and a silyl-protected alcohol, the deprotection of the alcohol can generate a highly nucleophilic alkoxide. If this alkoxide is sterically positioned to attack the carbonyl of the Boc group, an intramolecular cyclization can occur.[3]
Reaction Scheme: A substrate with a Boc-protected amine and a nearby TBS-protected alcohol is treated with a fluoride source (e.g., TBAF) to remove the TBS group. The resulting alkoxide can then attack the Boc carbonyl, leading to a cyclic carbamate.
Considerations:
-
This type of side reaction is highly dependent on the structure of the substrate and the proximity of the nucleophile to the Boc group.
-
If such a side reaction is observed, it may be necessary to reconsider the protecting group strategy, for instance, by using a protecting group for the alcohol that can be removed under conditions that do not generate a strong internal nucleophile, or by choosing a different amine protecting group.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Improving the solubility of tert-Butyl 4-(bromomethyl)benzylcarbamate reaction mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of reaction mixtures involving tert-Butyl 4-(bromomethyl)benzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately lipophilic molecule due to the presence of the tert-butyl and benzyl groups. Its calculated Log S value is -3.45, indicating poor water solubility.[1] It is expected to be soluble in a range of common polar aprotic organic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile. Its solubility in alcohols is likely to be moderate, while it has low solubility in nonpolar solvents and water. A structural isomer, tert-butyl (4-(bromomethyl)phenyl)carbamate, has a measured solubility of 0.0862 mg/mL, which is classified as poorly soluble.[2]
Q2: My reaction mixture involving this compound is a slurry, not a solution. How can I improve its solubility?
A2: Several strategies can be employed to improve the solubility of your reaction mixture:
-
Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for reactions with this compound.
-
Co-solvents: Adding a co-solvent can increase solubility. For example, if your primary solvent is acetonitrile, adding a small amount of DMF or DCM might help dissolve the starting materials.
-
Gentle Heating: Gently warming the reaction mixture can increase the solubility of the reactants. However, be cautious as excessive heat can lead to side reactions or decomposition, especially with thermally sensitive reagents. It is advisable to run a small-scale test to determine the optimal temperature.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and promote dissolution.
Q3: I am observing incomplete conversion in my reaction. Could this be related to solubility issues?
A3: Yes, poor solubility is a common cause of incomplete reactions. If your starting material is not fully dissolved, the reaction can only occur on the surface of the solid particles, leading to slow and incomplete conversion. Improving the solubility using the methods described in Q2 should also improve your reaction outcome.
Q4: Are there any specific solvent recommendations for N-alkylation reactions using this compound?
A4: For N-alkylation reactions with amine nucleophiles, polar aprotic solvents are generally recommended. Acetonitrile and DMF are commonly used solvents for such reactions, often in the presence of a base like potassium carbonate or cesium carbonate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Starting material (this compound) does not dissolve. | Inappropriate solvent: The polarity of the solvent may not be suitable for the reactant. | Switch to a more polar aprotic solvent such as DMF or DMSO. Consider using a co-solvent system. |
| Low temperature: Solubility is often lower at reduced temperatures. | Gently warm the reaction mixture while monitoring for any signs of decomposition. | |
| Reaction is sluggish or incomplete. | Poor solubility of reactants: One or more reactants are not fully dissolved, limiting the reaction rate. | Employ strategies to improve solubility as outlined in the FAQs (change solvent, add co-solvent, gentle heating, sonication). |
| Insufficient base: The base may not be strong enough or soluble enough in the reaction medium to effectively deprotonate the nucleophile. | Consider a stronger or more soluble base. For example, cesium carbonate is often more effective than potassium carbonate in acetonitrile. | |
| Formation of side products. | High reaction temperature: Elevated temperatures used to improve solubility can lead to decomposition or side reactions. | Try to find a solvent system that allows for dissolution at a lower temperature. If heating is necessary, carefully control the temperature and reaction time. |
| Decomposition of solvent: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a base, forming dimethylamine which can act as a nucleophile. | If high temperatures are required, consider using a more stable solvent like dioxane or toluene with a phase-transfer catalyst. |
Data Presentation
Predicted and Measured Solubility of this compound and a Structural Isomer
| Compound | Solvent | Solubility | Method |
| This compound | Water | -3.45 (Log S) | Calculated |
| tert-Butyl (4-(bromomethyl)phenyl)carbamate | Water | 0.0862 mg/mL | Measured |
Note: The calculated Log S value for this compound suggests poor aqueous solubility. The measured solubility of its structural isomer further supports the expectation of low water solubility.
Experimental Protocols
Representative Protocol for N-Alkylation of an Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine nucleophile
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of the amine nucleophile (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Post-Reaction Purification of tert-Butyl 4-(bromomethyl)benzylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted tert-Butyl 4-(bromomethyl)benzylcarbamate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges stem from the compound's properties. Its moderate polarity can cause it to co-elute with products of similar polarity during column chromatography. Furthermore, the presence of the reactive benzyl bromide moiety can lead to side reactions during the workup and purification process if not properly quenched.
Q2: What is the first step I should take to remove the unreacted starting material?
A2: Before attempting purification, it is highly recommended to quench the unreacted this compound. This involves adding a nucleophile to the reaction mixture to convert the reactive benzyl bromide into a more polar and easily separable compound.
Q3: Which nucleophiles are suitable for quenching?
A3: Simple, inexpensive primary or secondary amines, such as diethylamine or morpholine, are excellent choices. They react quickly with the benzyl bromide to form a highly polar tertiary amine, which can then be easily removed through an acidic aqueous wash.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the most common method. It is crucial to find a solvent system that provides good separation between your desired product, the unreacted starting material, and the quenched by-product. Staining with potassium permanganate can be effective for visualizing the spots.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification process.
Issue 1: Unreacted Starting Material Co-elutes with Product in Column Chromatography
Potential Cause: The polarity of the eluent is too high, or the polarity of the unreacted starting material and the desired product are very similar.
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems using TLC. Aim for a solvent mixture that gives a clear separation between the spots of your product and the starting material. A good starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.
-
Use a Gradient Elution: Start with a low-polarity eluent to first elute the less polar components, then gradually increase the polarity to elute your desired product, leaving the more polar impurities (like the quenched starting material) on the column.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) which can offer different selectivity.
Issue 2: The Product Degrades on the Silica Gel Column
Potential Cause: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
Solution:
-
Neutralize the Silica Gel: You can neutralize the silica gel by adding a small amount of a non-polar amine, like triethylamine (typically 0.1-1% v/v), to your eluent.
-
Work Quickly: Do not let the product remain on the column for an extended period.
-
Use an Alternative Stationary Phase: As mentioned above, neutral or basic alumina, or Florisil, can be used as alternatives to silica gel.
Issue 3: Recrystallization Fails to Remove the Impurity
Potential Cause: The solubility of the product and the unreacted starting material are too similar in the chosen solvent.
Solution:
-
Screen a Wider Range of Solvents: Experiment with different solvents and solvent mixtures. A good recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.
-
Try a Two-Solvent System: Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Allow it to cool slowly to form crystals. Common solvent systems include ethanol/water, and ethyl acetate/hexanes.
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound
-
Reaction Completion: Once your primary reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add Quenching Agent: Add an excess (2-3 equivalents relative to the initial amount of this compound) of a simple secondary amine (e.g., diethylamine or morpholine) to the reaction mixture.
-
Stir: Stir the mixture at room temperature for 1-2 hours to ensure the complete reaction of the benzyl bromide.
-
Monitor: Monitor the quenching reaction by TLC to confirm the disappearance of the starting material spot.
Protocol 2: Aqueous Workup to Remove Quenched By-product
-
Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the tertiary amine formed during quenching, making it highly water-soluble and partitioning it into the aqueous layer.
-
Separate Layers: Separate the organic layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation by running TLC plates of the crude product. A good Rf value for the desired product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient elution.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following tables are templates for you to record and compare your purification results. The actual values will be specific to your reaction and the chosen purification method.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Material (mg) | Product Recovered (mg) | Yield (%) | Purity (by NMR/LC-MS) |
| Column Chromatography | ||||
| Recrystallization | ||||
| Aqueous Wash Only |
Table 2: Column Chromatography Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (mesh size) |
| Column Dimensions | |
| Eluent System | |
| Gradient Profile (if any) | |
| Rf of Starting Material | |
| Rf of Product | |
| Rf of Quenched By-product |
Visualizations
Technical Support Center: Synthesis and Handling of Benzyl Bromides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl bromides.
FAQs and Troubleshooting Guides
Synthesis
Question 1: My synthesis of benzyl bromide from toluene resulted in a low yield and several side products. What are the common causes and how can I optimize the reaction?
Answer: Low yields in the free-radical bromination of toluene are often due to suboptimal reaction conditions. Key factors to consider include:
-
Initiation: The reaction requires an initiator, typically UV light or a chemical radical initiator like AIBN (azobisisobutyronitrile). Ensure your light source is functional and positioned appropriately, or that the initiator is added correctly.[1][2]
-
Reaction Temperature: The reaction is exothermic. Maintaining a controlled temperature is crucial to prevent side reactions. For thermal initiation, a temperature of 75-80 °C is often used.[3]
-
Bromine Addition: Slow, dropwise addition of bromine is necessary to maintain a low concentration of Br₂ in the reaction mixture, which favors benzylic bromination over aromatic substitution.[1]
-
Solvent: While the reaction can be run neat, using a solvent like carbon tetrachloride or acetonitrile can help control the reaction temperature and improve selectivity.[1][4] However, modern protocols often favor solvent-free or greener solvent options.[4][5]
Troubleshooting Table for Low Yield in Toluene Bromination
| Observation | Potential Cause | Recommended Solution |
| Reaction fails to initiate (bromine color persists) | Insufficient initiation (faulty lamp, inactive initiator) | Check UV lamp functionality and placement. If using a chemical initiator, ensure it is fresh and added at the correct temperature. |
| Formation of ring-brominated side products | High bromine concentration, presence of Lewis acid catalysts | Add bromine slowly and ensure the reaction is conducted in the absence of Lewis acids. Use of N-bromosuccinimide (NBS) can be a milder alternative to Br₂. |
| Dark-colored reaction mixture | Over-bromination or decomposition | Reduce the amount of bromine, control the temperature, and shorten the reaction time. A wash with sodium thiosulfate solution can remove excess bromine.[6] |
Question 2: I am synthesizing benzyl bromide from benzyl alcohol and HBr, but the reaction is slow and incomplete. How can I drive the reaction to completion?
Answer: The reaction of benzyl alcohol with hydrobromic acid is a nucleophilic substitution that can be equilibrium-limited. To improve the reaction rate and yield:
-
Catalyst: The addition of a strong acid catalyst, such as concentrated sulfuric acid, can accelerate the reaction.[7]
-
Water Removal: The water produced during the reaction can be removed to shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a concentrated HBr solution.
-
Reaction Time and Temperature: Refluxing the reaction mixture for an adequate amount of time (e.g., 90 minutes) is often necessary for completion.[8] However, prolonged heating can also lead to the formation of dibenzyl ether as a byproduct.[8]
Question 3: My purified benzyl bromide is yellow/brown. What is the cause of this discoloration and is it a problem?
Answer: The discoloration of benzyl bromide is typically due to the presence of impurities, such as dissolved bromine or decomposition products. While a pale yellow color may be acceptable for some applications, a darker color suggests significant impurity. A wash with an aqueous solution of sodium bisulfite or sodium thiosulfate can remove the color from excess bromine.[6][9]
Handling and Storage
Question 4: What are the essential safety precautions for handling benzyl bromide?
Answer: Benzyl bromide is a hazardous chemical that requires strict safety protocols. Key precautions include:
-
Ventilation: Always handle benzyl bromide in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, and gloves resistant to benzyl bromide.[11][12]
-
Lachrymator: Benzyl bromide is a potent lachrymator, causing severe eye irritation and tearing.[13][14] In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11][14]
-
Corrosivity: It is corrosive to metals and tissue.[15] Avoid contact with skin and clothing.[13] In case of skin contact, wash immediately with soap and plenty of water.[13][14]
Question 5: How should I properly store benzyl bromide to prevent decomposition?
Answer: Benzyl bromide is sensitive to light, moisture, and heat.[11][13] Proper storage is critical to maintain its purity and prevent hazardous situations.
-
Container: Store in a tightly closed, original container in a cool, dry, and dark place.[11][16]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture Sensitivity: It reacts slowly with water to produce hydrogen bromide gas, which can lead to pressure buildup in a sealed container.[11][15][17] Containers should be vented periodically.[11]
-
Stabilizers: Storing over copper wire or potassium carbonate can help scavenge any HBr that forms upon decomposition, improving stability.[6]
Storage Conditions Summary
| Parameter | Recommendation | Reason |
| Temperature | Cool place | Minimizes decomposition and polymerization.[11] |
| Light | Dark room/amber bottle | Prevents light-induced decomposition.[11][16] |
| Atmosphere | Tightly sealed, inert gas | Prevents contact with moisture and air.[13][16] |
| Container Material | Glass or other resistant material | Avoids corrosion of metal containers.[11] |
Purification
Question 6: My benzyl bromide is contaminated with unreacted starting material. What is the best way to purify it?
Answer: The appropriate purification method depends on the starting materials and the nature of the impurities.
-
From Toluene Synthesis: Fractional distillation under reduced pressure is a common method to separate benzyl bromide from unreacted toluene and higher boiling point impurities.[1][18]
-
From Benzyl Alcohol Synthesis: A simple workup involving washing with water and a dilute base (e.g., sodium bicarbonate solution) can remove unreacted benzyl alcohol and acidic byproducts.[1]
-
General Purification: For removal of polar impurities like benzyl alcohol, benzaldehyde, or benzoic acid, passing the crude product through a plug of basic alumina can be an effective and rapid purification method.[19]
Question 7: How can I remove excess benzyl bromide from my reaction mixture after it has been used as a reagent?
Answer: Excess benzyl bromide can often be removed during the reaction workup. Several methods are available:
-
Quenching with Amines: Adding a tertiary amine like triethylamine will react with the excess benzyl bromide to form a quaternary ammonium salt, which is typically water-soluble and can be removed by an aqueous wash.[10]
-
Scavenger Resins: Using a scavenger resin, such as one with thiol or amine functional groups, can be a very effective way to remove excess benzyl bromide, especially on a small scale.[10]
-
Chromatography: Column chromatography can be used to separate the product from the less polar benzyl bromide.[10]
-
Distillation: If the product is significantly less volatile than benzyl bromide, vacuum distillation can be employed.[10]
Experimental Protocols
Synthesis of Benzyl Bromide from Toluene
This protocol is adapted from established laboratory procedures for the free-radical bromination of toluene.[1]
Materials:
-
Toluene (50 g)
-
Bromine (75 g)
-
Round bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirrer
-
500W photolamp (or sunlight)
Procedure:
-
Set up the apparatus in a fume hood. Place 50 g of toluene in the round bottom flask.
-
Position the photolamp to irradiate the flask.
-
With vigorous stirring, slowly add 75 g of bromine from the dropping funnel. The rate of addition should be controlled such that the reddish-brown color of bromine disappears as it reacts.
-
The reaction is complete when all the bromine has been added and the color has faded.
-
Wash the crude product with water, followed by a 10% sodium bicarbonate solution, and then water again to remove any HBr.[19]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the benzyl bromide by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 85 °C/12 mmHg.[19]
Visualizations
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]
- 3. CN103819305A - Production process for synthesizing benzyl bromide - Google Patents [patents.google.com]
- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nj.gov [nj.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. msds.nipissingu.ca [msds.nipissingu.ca]
- 15. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. grokipedia.com [grokipedia.com]
- 19. reddit.com [reddit.com]
Optimizing Boc-deprotection without affecting other functional groups
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, ensuring the selective deprotection of amines without affecting other sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc-deprotection?
A1: The most common cause of side reactions during the acid-catalyzed cleavage of the Boc group is the generation of a reactive tert-butyl cation intermediate.[1][2][3] This electrophilic carbocation can subsequently react with nucleophilic functional groups within the molecule, leading to undesired byproducts.[1][4]
Q2: Which functional groups are most susceptible to side reactions?
A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation.[1][4] In the context of peptide synthesis, this includes residues such as:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1] Other at-risk nucleophilic sites include electron-rich aromatic rings, thiols, and guanidino groups.[1][4]
Q3: How can I prevent the formation of tert-butylation byproducts?
A3: The most effective strategy is to incorporate "scavengers" into the deprotection reaction mixture.[1][5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping the carbocation before it can react with your molecule of interest.[1][5]
Q4: What are some common scavengers and in what amounts should they be used?
A4: The choice of scavenger depends on the specific nucleophilic groups present in your substrate. Common scavengers and their typical concentrations are summarized in the table below. They are often used in "cocktails" to provide broad protection.[1][5]
| Scavenger | Typical Concentration (% v/v) | Target Residues/Purpose |
| Triisopropylsilane (TIS) | 1-5%[5] | Highly effective carbocation scavenger, particularly for Trp and Met.[1][5] |
| Water (H₂O) | 2.5-5%[5] | Traps the tert-butyl cation to form tert-butanol.[1][5] |
| Thioanisole | 2.5-5% | Protects Met and Trp residues.[1][3] |
| 1,2-Ethanedithiol (EDT) | 2.5%[5] | Effective for Cys-containing peptides.[2][5] |
| Phenol | 2.5-5% | General scavenger for various residues.[1][5] |
Q5: My Boc-deprotection is incomplete. What are the possible causes and solutions?
A5: Incomplete deprotection can be caused by several factors.[6] The troubleshooting workflow below can help identify and resolve the issue.
Q6: I am observing a byproduct with a mass increase of +96 Da after using TFA. What is this and how can I avoid it?
A6: This mass increase often corresponds to the trifluoroacetylation of the newly deprotected amine.[1] This can occur when using trifluoroacetic acid (TFA), where the deprotected, nucleophilic amine is acylated. To minimize this, ensure complete removal of residual TFA after deprotection, for example, by co-evaporation with a solvent like toluene.[1]
Q7: Are there milder alternatives to TFA for deprotecting substrates with other acid-sensitive groups?
A7: Yes, several milder acidic conditions can be employed for sensitive substrates.[5] The choice of reagent allows for selective deprotection while preserving other acid-labile groups.[4][7]
| Reagent | Solvent | Typical Conditions | Notes |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp, 30 min - 2 hours[5] | Useful for selectivity in the presence of other acid-labile groups.[8] |
| 1M Hydrogen Chloride (HCl) | Ethyl Acetate | Room Temp, Varies[5] | A milder alternative to HCl in dioxane. |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Room Temp, Varies[1] | Can be used under milder conditions. |
| Aqueous Phosphoric Acid | - | Varies | Environmentally benign option.[9] |
| Oxalyl chloride in Methanol | Methanol | Room Temp, 1-4 hours[10] | Reported as a mild method for a diverse set of substrates.[10][11] |
Experimental Protocols
Protocol 1: Standard Boc-Deprotection using TFA in Dichloromethane (DCM)
This protocol is suitable for most substrates, but the use of scavengers is highly recommended to prevent side reactions.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.[1]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[1] Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][12]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.[1]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[2]
-
Protocol 2: Milder Boc-Deprotection using 4M HCl in Dioxane
This method is often preferred for substrates containing other acid-sensitive functional groups.
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.[8]
-
Acid Addition: Add 4M HCl in dioxane (typically 5-10 equivalents of HCl per equivalent of substrate).[8]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can often be used directly or neutralized.
Orthogonal Protecting Group Strategies
The Boc group is a key component in many orthogonal protection strategies, where one protecting group can be removed selectively in the presence of another.[14] This is fundamental for the synthesis of complex molecules.[14][15]
The Boc group is compatible with base-labile groups like Fmoc, groups removed by hydrogenolysis such as Cbz and Benzyl esters, and fluoride-labile groups like TBDMS.[14] This orthogonality allows for the precise and sequential modification of complex molecules.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC deprotection [fr.bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: HPLC and Column Chromatography Purification of Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of derivatives using High-Performance Liquid Chromatography (HPLC) and column chromatography.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
HPLC Method Development
-
Column Chromatography Best Practices
-
-
Troubleshooting Guides
-
HPLC System Issues
-
Column Chromatography Separation Problems
-
-
Experimental Protocols
-
Protocol 1: HPLC Method Development for Purification of a Non-Polar Derivative
-
Protocol 2: Flash Column Chromatography Purification of a Polar Derivative
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding HPLC and column chromatography methods.
HPLC Method Development
Q1: What is the difference between normal-phase and reverse-phase HPLC?
A1: The primary difference lies in the polarity of the stationary and mobile phases. In normal-phase HPLC , the stationary phase is polar (e.g., silica) and the mobile phase is non-polar (e.g., hexane/ethyl acetate). This method is ideal for separating non-polar compounds. Conversely, reverse-phase HPLC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or methanol).[1] Reverse-phase is the more common technique, used for a wide variety of separations based on the hydrophobicity of the molecules.[2]
Q2: How do I select an appropriate starting mobile phase for reverse-phase HPLC?
A2: A good starting point for reverse-phase HPLC method development is a gradient elution.[3] You can begin with a high concentration of a weak solvent (e.g., water) and gradually increase the concentration of a stronger organic solvent (e.g., acetonitrile or methanol).[3] A common starting gradient is 10% to 100% organic solvent over 20-60 minutes.[3] The initial chromatogram will give you an indication of the solvent composition required to elute your compounds of interest, which you can then optimize for better resolution.
Q3: What is the importance of pH in the mobile phase for reverse-phase HPLC?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable analytes.[4] A change of as little as 0.1 pH units can lead to a significant shift in retention time, potentially as much as 10%.[4] For acidic and basic compounds, controlling the pH is essential to ensure consistent retention and good peak shape. As a general rule, for acidic compounds, a mobile phase pH about 2 units below the pKa will result in a non-ionized, more retained species. For basic compounds, a pH 2 units above the pKa will lead to the neutral, more retained form.
Q4: When should I use a guard column?
A4: A guard column is a short, disposable column installed before the main analytical column. It is highly recommended to prolong the life of the analytical column by trapping particulate matter and strongly retained sample components that could otherwise contaminate or clog the main column.[4][5] Using a guard column is a preventative measure that can save significant costs and time associated with column replacement and troubleshooting.[4]
Column Chromatography Best Practices
Q1: How do I choose the right solvent system for column chromatography?
A1: The ideal solvent system for column chromatography should provide good separation of your target compound from impurities. This is typically determined by running thin-layer chromatography (TLC) first.[6] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4. A larger difference in Rf values between your compound and impurities will lead to a better separation on the column.
Q2: What is the proper way to pack a silica gel column?
A2: Proper column packing is crucial to avoid issues like channeling, which leads to poor separation. There are two common methods: dry packing and wet packing. For wet packing, the silica gel is mixed with the initial mobile phase to form a slurry, which is then poured into the column.[7] After the silica settles, it is important to ensure the bed is compact and level. A layer of sand is often added on top of the silica to prevent disturbance when adding the sample and mobile phase.[7]
Q3: How much sample can I load onto my column?
A3: The amount of sample you can load depends on the column size and the difficulty of the separation. A general guideline is a sample-to-adsorbent ratio of 1:20 to 1:50 by weight.[7] For easier separations, a higher loading is possible. Overloading the column will result in poor separation and co-elution of compounds.[8]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during HPLC and column chromatography experiments.
HPLC System Issues
Q1: My HPLC system pressure is too high. What should I do?
A1: High backpressure in an HPLC system is a common problem, often indicating a blockage.[9] A systematic approach is necessary to identify the source of the blockage.[10][11] The following logical workflow can be used to diagnose the issue:
Q2: I am observing peak tailing in my chromatogram. What are the common causes and solutions?
A2: Peak tailing, where a peak has an asymmetrical tail, can compromise quantification.[12] It can be caused by various factors, and the solution depends on whether it affects all peaks or only specific ones.[13]
| Symptom | Possible Cause | Solution |
| Only some peaks are tailing (often basic compounds) | Secondary interactions with acidic silanol groups on the silica surface.[14] | - Lower the mobile phase pH to ~3 to protonate the silanols.[14]- Use a highly end-capped column to minimize exposed silanols.[15]- Add a competing base (e.g., triethylamine) to the mobile phase.[16] |
| All peaks are tailing | Column void or contamination: A void at the column inlet or a blocked frit can cause peak distortion.[8] | - If a void is visible, replace the column.[8]- Backflush the column (if permissible) to remove contamination from the inlet frit.[14] |
| Extra-column dead volume: Excessive tubing length or improper fittings can lead to peak broadening and tailing.[13] | - Use tubing with a smaller internal diameter and shorter length.- Ensure all fittings are properly connected. | |
| Column overload: Injecting too much sample can lead to peak distortion.[8][14] | - Dilute the sample or inject a smaller volume.[14] |
Q3: Why are my retention times shifting?
A3: Shifting retention times can be a sign of several issues, from mobile phase preparation to hardware problems.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter its composition and affect retention times.[17] Ensure accurate preparation and cover solvent reservoirs.
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, can cause retention time drift.[17] Allow adequate time for the column to return to initial conditions.
-
Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven provides a stable thermal environment.[17]
-
Leaks: A leak in the system will cause a drop in pressure and a decrease in the flow rate, leading to longer retention times.[5]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Column Chromatography Separation Problems
Q1: My compounds are not separating on the column, even though they have different Rf values on TLC.
A1: This can be a frustrating issue with several potential causes:
-
Column Overloading: Too much sample was loaded onto the column, exceeding its separation capacity. Try running the column again with less material.[8]
-
Improper Column Packing: Channels or cracks in the silica bed can allow the sample to travel down the column without proper interaction with the stationary phase. Repacking the column may be necessary.
-
Sample Application: If the initial sample band is too wide, it will lead to broad, overlapping bands as they elute. Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column.
-
Compound Decomposition: The compound may be unstable on silica gel.[18] This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear. If the compound is unstable, consider using a different stationary phase like alumina or deactivated silica.[18]
Q2: My compound is eluting too quickly or not at all.
A2: This is a solvent polarity issue.
-
Eluting Too Quickly: The mobile phase is too polar. This means the compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. Use a less polar solvent system.
-
Not Eluting (Stuck on the Column): The mobile phase is not polar enough to displace the compound from the stationary phase.[18] Gradually increase the polarity of the mobile phase. For very polar compounds, a highly polar solvent system (e.g., dichloromethane/methanol) may be necessary.
Q3: The solvent flow is very slow or has stopped.
A3: This indicates a blockage in the column.
-
Fine Particles: The silica gel may contain very fine particles that are clogging the frit at the bottom of the column.
-
Precipitation: The sample may have precipitated at the top of the column upon application. This can happen if the sample is not very soluble in the mobile phase.
-
Excessive Pressure (Flash Chromatography): Applying too much pressure can compact the silica gel, restricting flow.
Experimental Protocols
This section provides detailed methodologies for common purification tasks.
Protocol 1: HPLC Method Development for Purification of a Non-Polar Derivative
Objective: To develop a reverse-phase HPLC method for the purification of a non-polar organic derivative.
Methodology Workflow:
References
- 1. asianjpr.com [asianjpr.com]
- 2. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 3. iosrphr.org [iosrphr.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. columbia.edu [columbia.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. mastelf.com [mastelf.com]
- 10. nacalai.com [nacalai.com]
- 11. agilent.com [agilent.com]
- 12. phenomenex.com [phenomenex.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. labcompare.com [labcompare.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of tert-Butyl 4-(bromomethyl)benzylcarbamate and Other PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker are not merely passive spacers but are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of tert-Butyl 4-(bromomethyl)benzylcarbamate, a representative of benzyl-based linkers, with other commonly employed PROTAC linkers, namely polyethylene glycol (PEG) and aliphatic alkyl chains. It is important to note that direct head-to-head comparative studies for this compound against other linkers for the same biological target are limited in publicly available literature. Therefore, this guide synthesizes data from various studies to highlight the general principles and performance trends associated with each linker type.
The Central Role of the Linker in PROTAC Efficacy
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker's characteristics profoundly influence this process and the overall performance of the PROTAC.
Key Functions of the PROTAC Linker:
-
Ternary Complex Formation and Stability: The length and flexibility of the linker dictate the spatial arrangement of the target protein and the E3 ligase, which is critical for efficient ubiquitination.
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, permeability, and metabolic stability, which are key determinants of its drug-like properties.
-
Selectivity: Subtle changes in linker composition and length can influence the selectivity of the PROTAC for a specific target protein over other structurally related proteins.
Comparative Analysis of PROTAC Linker Types
This section provides a comparative overview of benzyl-based linkers (represented by this compound), PEG linkers, and aliphatic alkyl linkers, focusing on their impact on PROTAC performance.
Benzyl-Based Linkers (e.g., this compound)
Benzyl-based linkers, characterized by a para-substituted aromatic ring, introduce a degree of rigidity compared to flexible PEG and alkyl chains. This conformational constraint can be advantageous in pre-organizing the PROTAC into a bioactive conformation that favors ternary complex formation.
Key Characteristics:
-
Rigidity: The aromatic ring restricts the linker's flexibility, which can reduce the entropic penalty upon binding to the target protein and E3 ligase.
-
Hydrophobicity: The benzyl group is more hydrophobic than PEG linkers, which can influence the PROTAC's solubility and cell permeability.
-
Potential for Pi-Stacking Interactions: The aromatic ring can engage in pi-stacking interactions with amino acid residues on the surface of the target protein or E3 ligase, potentially enhancing ternary complex stability.
Polyethylene Glycol (PEG) Linkers
PEG linkers are the most commonly used linkers in PROTAC design due to their synthetic accessibility and favorable physicochemical properties. They consist of repeating ethylene glycol units, which impart hydrophilicity and flexibility.
Key Characteristics:
-
Hydrophilicity: The ether oxygens in the PEG chain increase the hydrophilicity of the PROTAC, which can improve aqueous solubility and reduce non-specific binding.
-
Flexibility: The rotational freedom of the C-O bonds provides conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.
-
Biocompatibility: PEGs are generally considered biocompatible and are widely used in drug delivery.
Aliphatic Alkyl Linkers
Aliphatic alkyl linkers are simple hydrocarbon chains that offer a high degree of conformational flexibility. They are synthetically straightforward to incorporate into PROTACs.
Key Characteristics:
-
Flexibility: Similar to PEG linkers, alkyl chains are highly flexible, which can be beneficial for ternary complex formation.
-
Hydrophobicity: Alkyl chains are hydrophobic, which can enhance cell permeability but may also lead to poor aqueous solubility and non-specific binding.
-
Metabolic Stability: Saturated alkyl chains are generally considered to be metabolically stable.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from different studies to illustrate the impact of linker type on PROTAC performance. It is crucial to note that the data presented is collated from different studies targeting different proteins and should be interpreted with caution as a direct head-to-head comparison is not always possible.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for PROTACs with Different Linkers Targeting Bromodomain-containing protein 4 (BRD4)
| PROTAC (Linker Type) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (PEG) | CRBN | H661 | < 0.5 | >90 | [1] |
| MZ1 (Alkyl-Ether) | VHL | HeLa | ~25 | >90 | [1] |
| ACBI1 (Benzyl) | VHL | MOLM-13 | 5 | >95 | [1] |
Disclaimer: The data in this table is compiled from different sources for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties of PROTACs with Different Linkers
| Linker Type | Typical cLogP Range | Aqueous Solubility | Cell Permeability | Metabolic Stability |
| Benzyl-based | Moderate to High | Low to Moderate | Moderate to High | Generally Good |
| PEG | Low to Moderate | High | Variable | Can be susceptible to oxidation |
| Alkyl | High | Low | High | Generally Good |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of a target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
MTS Assay for Cell Viability
This assay is used to assess the cytotoxic effects of PROTACs on cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with various concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane.
Protocol:
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., lecithin in dodecane).
-
Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Incubate the plate for a specified time (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) to assess the compound's passive diffusion potential.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTACs.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
A Head-to-Head Battle of Bifunctional Linkers: A Comparative Guide to Alternatives for Tert-Butyl 4-(bromomethyl)benzylcarbamate
For researchers, scientists, and drug development professionals, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is a critical endeavor. The linker, a seemingly simple bridge connecting a target-binding ligand to an E3 ligase recruiter or a potent payload, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of these therapeutic agents. This guide provides an in-depth, objective comparison of common alternative bifunctional linkers to the foundational building block, tert-Butyl 4-(bromomethyl)benzylcarbamate, supported by experimental data and detailed methodologies.
The archetypal benzyl-based linker, derived from reagents like this compound, offers a degree of rigidity and a defined spatial orientation. However, the evolution of targeted protein degradation and bioconjugation has led to a diverse arsenal of linker technologies, each with unique characteristics that can be tailored to specific biological challenges. This guide will focus on the most prevalent classes of alternative linkers: polyethylene glycol (PEG)-based linkers, alkyl chain linkers, and "clickable" linkers, evaluating their impact on key performance metrics.
The Contenders: A Comparative Analysis of Linker Performance
The optimal linker is highly dependent on the specific target protein, the E3 ligase being recruited (in the case of PROTACs), and the desired physicochemical properties of the final molecule. Below is a comparative analysis of different linker types, with a focus on their impact on protein degradation efficiency, cell permeability, and stability.
Quantitative Comparison of Linker Performance for BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation, making it an excellent case study for comparing linker performance. The following tables summarize key data from various studies, illustrating the impact of linker composition and length on the degradation of BRD4.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | PEG | VHL | ~25 | >90 | HeLa |
| ARV-825 | PEG | CRBN | <1 | ~95 | Burkitt's Lymphoma cells |
| PROTAC 8 | PEG | CRBN | <1 | >99 | AR-positive prostate cancer cells[1] |
| QCA-276 derivative | Alkyl | CRBN | pM range | >95 | MV-4-11 |
| ACBI1 | Benzyl-based (rigid) | VHL | <100 | >90 | 22Rv1 |
Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics of PROTAC efficacy.
Table 2: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| Linker Composition | Linker Length (PEG units) | DC50 (nM) | Cell Line |
| PEG | 0 | <500 | H661 |
| PEG | 1-2 | >5000 | H661 |
| PEG | 4-5 | <500 | H661 |
This data illustrates the "hook effect," where an optimal linker length is crucial for potent degradation.[2]
Deep Dive into Linker Characteristics
Polyethylene Glycol (PEG) Linkers: The Hydrophilic Workhorse
PEG linkers are prized for their hydrophilicity, which can significantly improve the solubility of often large and hydrophobic PROTAC molecules.[3][4] This enhanced solubility can be advantageous for formulation and can also positively impact cell permeability by allowing the molecule to adopt conformations that shield polar groups.
Advantages:
-
Increased Solubility: Mitigates poor aqueous solubility of the overall molecule.[3][4]
-
Biocompatibility: Generally well-tolerated in biological systems.
-
Flexibility: The flexible nature of the PEG chain can be beneficial for achieving a productive ternary complex conformation.
Disadvantages:
-
Metabolic Stability: The ether linkages in the PEG backbone can be susceptible to oxidative metabolism.[5]
-
Synthetic Complexity: Can be more challenging and costly to synthesize compared to simple alkyl linkers.[3]
Alkyl Linkers: The Lipophilic Spacer
Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers offer a straightforward and synthetically accessible option. Their hydrophobicity can enhance passive diffusion across cell membranes, a critical factor for reaching intracellular targets.
Advantages:
-
Synthetic Accessibility: Often synthetically straightforward and cost-effective.
-
Metabolic Stability: Generally considered more metabolically stable than PEG linkers.
-
Cell Permeability: Increased lipophilicity can lead to improved passive diffusion.
Disadvantages:
-
Solubility: Can contribute to poor aqueous solubility of the PROTAC molecule.
-
Non-specific Binding: Increased hydrophobicity can sometimes lead to off-target interactions.
Clickable Linkers: The Modular Approach
"Click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and modular approach for PROTAC synthesis.[6] This strategy allows for the rapid generation of PROTAC libraries with diverse linkers by joining two molecular fragments with an azide and an alkyne handle, respectively. The resulting triazole ring is metabolically stable and can be considered a component of a more rigid linker strategy.
Advantages:
-
Synthetic Efficiency: High yields and mild reaction conditions.
-
Modularity: Facilitates the rapid assembly of diverse PROTAC libraries.
-
Stability: The resulting triazole linkage is metabolically stable.
Disadvantages:
-
Catalyst Toxicity: The copper catalyst used in CuAAC can be toxic to cells, though advancements in ligand design have mitigated this issue.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures involved in evaluating these linkers, the following diagrams are provided.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
The Strategic Advantage of Boc-Protected Linkers in Multi-Step Synthesis: A Comparative Guide
In the intricate landscape of multi-step chemical synthesis, particularly in the development of complex peptides and bioconjugates, the choice of a protecting group strategy is a critical determinant of success. The tert-butyloxycarbonyl (Boc) protecting group, when incorporated into a linker, offers a robust and versatile tool for researchers and drug development professionals. This guide provides an objective comparison of the Boc protection strategy with the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, supported by experimental data and detailed protocols to inform the selection of the most appropriate approach for your synthetic needs.
The core principle of a Boc-protected linker lies in its acid-labile nature, which is orthogonal to the base-labile Fmoc group.[1][2] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of protecting groups at different stages of the synthesis without affecting other parts of the molecule.[1][3][4]
Head-to-Head Comparison: Boc vs. Fmoc Strategies
The two dominant strategies in solid-phase peptide synthesis are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches.[4][5] The primary difference lies in the conditions required for the removal of the α-amino protecting group during the iterative addition of amino acids.
| Feature | Boc-Protected Linker Strategy (Boc/Bzl) | Fmoc-Protected Linker Strategy (Fmoc/tBu) |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Cleavage Condition | Moderately strong acid (e.g., Trifluoroacetic acid, TFA)[5][6] | Base (e.g., 20% piperidine in DMF)[2][7] |
| Side-Chain Protection | Benzyl (Bzl) based groups[1] | tert-butyl (tBu) based groups[7] |
| Final Cleavage from Resin | Strong acid (e.g., HF, TFMSA)[8][9][10] | Strong acid (e.g., TFA)[7] |
| Key Advantage | Robust for long or hydrophobic peptides, less prone to aggregation.[7][11] | Milder deprotection conditions, high amenability to automation.[7][] |
| Primary Disadvantage | Harsh final cleavage conditions can be detrimental to sensitive substrates.[2] | Potential for diketopiperazine formation with certain amino acid sequences.[13] |
Quantitative Performance Data
| Peptide Synthesis Example | Protecting Group Strategy | Reported Yield | Purity (HPLC) | Reference |
| Conotoxins (multiple disulfide bonds) | Orthogonal strategy employing various side-chain protecting groups | 20-30% | >95% | [3] |
| Amyloid Beta (Aβ) Peptide (aggregation-prone) | Boc/Bzl often preferred to minimize aggregation | Generally higher crude purity | >95% | [7] |
| 24-amino acid peptide | Alloc/allyl strategy (a third dimension of orthogonality) | Not specified | >95% | [3] |
Experimental Protocols
General Protocol for Boc Deprotection in SPPS
This protocol outlines the removal of the Boc protecting group from the N-terminus of a growing peptide chain attached to a solid support.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
50% TFA in DCM (v/v)
-
Isopropyl alcohol (IPA)
-
Neutralization solution (e.g., 10% diisopropylethylamine in DCM)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the 50% TFA in DCM solution to the resin and agitate for 5 minutes (pre-wash).[8]
-
Drain the solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 times).
-
Wash the resin with IPA (2 times) to help remove residual TFA.[8]
-
Wash the resin with DCM (3 times).
-
Neutralize the resin with the neutralization solution (2 times for 5 minutes each).
-
Wash the resin with DCM (3 times) to prepare for the next coupling step.
General Protocol for Final Cleavage in Boc-based SPPS (HF Cleavage)
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. [8][9]
Materials:
-
Peptide-resin
-
Scavengers (e.g., anisole, p-cresol)
-
Anhydrous Hydrogen Fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers to the vessel.
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the resin and crude peptide mixture with cold diethyl ether to precipitate the peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dry the crude peptide under vacuum.
Visualization of Synthetic Workflows
To better understand the logical flow of these multi-step syntheses, the following diagrams illustrate the core concepts.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonality of Boc and Bzl protecting groups in SPPS.
Conclusion
The use of a Boc-protected linker in multi-step synthesis, particularly within the Boc/Bzl strategy for SPPS, presents a powerful and reliable method.[2] Its primary advantage lies in the robustness of the Boc group to a wide range of reaction conditions, making it ideal for the synthesis of long or challenging peptide sequences prone to aggregation.[2][7][11] While the final cleavage conditions are harsh, the overall strategy offers a high degree of control and predictability.
In contrast, the Fmoc/tBu strategy has gained wider adoption due to its milder deprotection steps and suitability for automated synthesis.[7][] However, for complex syntheses where side reactions under basic conditions are a concern or where peptide aggregation is a significant hurdle, the Boc-based approach remains an indispensable tool in the synthetic chemist's arsenal. The choice between these strategies should be made after careful consideration of the target molecule's properties, the desired scale of synthesis, and the available laboratory infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to tert-Butyl (Boc) vs. Fmoc Protection for Amine-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
In the precise science of constructing complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies, the strategic use of protecting groups is paramount. Amine-containing linkers are fundamental building blocks in these constructs, and the choice of a temporary protecting group for the amine functionality dictates the entire synthetic strategy. The two most dominant protecting groups for this purpose are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
This guide provides an objective, data-driven comparison of Boc and Fmoc protection strategies for amine-containing linkers, focusing on their chemical properties, deprotection conditions, and impact on synthetic outcomes.
Core Principles: A Dichotomy of Lability
The fundamental difference between Boc and Fmoc protection lies in their chemical lability. The Boc group is labile to acid, while the Fmoc group is labile to base.[][2] This critical distinction forms the basis of orthogonal protection strategies, where one type of protecting group can be removed in the presence of the other without being affected.[][3] This orthogonality is essential for the sequential and controlled assembly of bifunctional and multifunctional molecules.[][4]
-
Boc (tert-butoxycarbonyl): This protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[5][6]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Conversely, the Fmoc group is stable to acidic conditions but is efficiently removed by treatment with a mild base, most commonly a solution of piperidine in an organic solvent.[][7]
Quantitative Comparison of Deprotection Performance
The selection of a protecting group strategy directly influences reaction conditions, time, and the purity of the final deprotected linker. The following table summarizes typical reaction parameters and expected outcomes for the deprotection of a model amine-terminated polyethylene glycol (PEG) linker.
| Parameter | Boc Protection Strategy | Fmoc Protection Strategy |
| Protecting Group | tert-butoxycarbonyl | 9-fluorenylmethyloxycarbonyl |
| Typical Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[8] | 20% Piperidine in N,N-Dimethylformamide (DMF)[9] |
| Alternative Deprotection Reagents | 4M HCl in 1,4-Dioxane, Oxalyl Chloride in Methanol[7] | Pyrrolidine, 4-Methylpiperidine (4-MP), Piperazine (PZ)[9][10] |
| Typical Reaction Time | 30 - 120 minutes[8] | 5 - 30 minutes[9] |
| Typical Reaction Temperature | 0°C to Room Temperature[8] | Room Temperature |
| Expected Yield | >95% | >95% |
| Expected Purity (Crude) | >95% | >95% |
| Common Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation (can be minimized with scavengers like triisopropylsilane - TIS).[11] | Diketopiperazine formation with C-terminal Pro or Gly; Aspartimide formation. |
| Monitoring | TLC, LC-MS[8] | UV absorbance (290-302 nm) of dibenzofulvene byproduct, TLC, LC-MS.[12] |
Deprotection Pathways and Experimental Workflows
The distinct deprotection mechanisms of Boc and Fmoc groups are illustrated below, followed by a decision-making workflow for selecting the appropriate strategy.
Experimental Protocols
The following are generalized, side-by-side protocols for the deprotection of Boc- and Fmoc-protected amine-PEG-acid linkers in solution. These protocols may require optimization based on the specific linker and substrate.
Protocol 1: Boc Deprotection of Boc-NH-PEG-COOH
Objective: To remove the Boc protecting group from a Boc-NH-PEG-COOH linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-NH-PEG-COOH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[13]
-
Cooling: Cool the solution to 0°C in an ice bath.[13]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation by the released tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8]
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The product is the TFA salt of the deprotected amine.[13]
-
For the free amine, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the TFA salt.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected NH2-PEG-COOH.
-
Protocol 2: Fmoc Deprotection of Fmoc-NH-PEG-COOH
Objective: To remove the Fmoc protecting group from an Fmoc-NH-PEG-COOH linker using piperidine.
Materials:
-
Fmoc-NH-PEG-COOH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (cold)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Fmoc-protected PEG linker in DMF in a round-bottom flask.
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 5-30 minutes.[9] The half-life of the Fmoc group in this solution is very short.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group. The reaction can also be monitored by observing the disappearance of the UV-active Fmoc group or the appearance of the dibenzofulvene-piperidine adduct by UV-Vis spectroscopy.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under high vacuum to remove the majority of DMF and piperidine.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield the deprotected NH2-PEG-COOH.
-
Conclusion
The choice between Boc and Fmoc protecting groups for amine-containing linkers is a critical decision in the synthesis of complex bioconjugates. The Fmoc/tBu strategy has become prevalent in modern synthesis due to its milder deprotection conditions and true orthogonality, which are particularly advantageous for complex and sensitive molecules.[2] However, the Boc strategy remains a robust and valuable method, especially for syntheses where aggregation is a concern or when compatibility with base-sensitive functionalities is required.[]
A thorough understanding of the underlying chemistry, potential side reactions, and the compatibility of each protecting group with other functionalities within the target molecule is essential for making an informed decision that will lead to a successful and efficient synthesis. This guide provides the foundational data and protocols to aid researchers in this critical selection process.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
A Comparative Guide to the Characterization and Validation of Compounds Synthesized with tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds synthesized using tert-Butyl 4-(bromomethyl)benzylcarbamate, a versatile linker primarily employed in the development of Proteolysis Targeting Chimeras (PROTACs). The content herein focuses on the characterization and validation of these molecules, offering objective comparisons with alternative synthetic strategies and presenting supporting experimental data.
Introduction to this compound in Synthesis
This compound serves as a key building block in chemical synthesis, particularly as a rigid linker in the construction of heterobifunctional molecules like PROTACs. Its benzylcarbamate moiety offers a degree of conformational restriction, which can be advantageous for optimizing the binding of the two ends of a PROTAC to their respective protein targets. The bromomethyl group provides a reactive handle for facile conjugation to various ligands. This guide will use the well-characterized PROTAC, ACBI1, which incorporates a benzyl-linking fragment, as a primary example to illustrate the application and validation of compounds derived from this class of linkers.
Performance Comparison: ACBI1 vs. Alternative Degraders
The efficacy of a PROTAC is highly dependent on the nature of its linker. The following table summarizes the biological activity of ACBI1, a potent degrader of SMARCA2, SMARCA4, and PBRM1, and compares it with alternative strategies for targeting these proteins.
| Compound/Strategy | Target(s) | DC50 (nM) | IC50 (nM) | E3 Ligase Ligand | Linker Type | Reference |
| ACBI1 | SMARCA2 | 6 | 28 (MV-4-11 cells) | VHL | Benzyl | [1][2] |
| SMARCA4 | 11 | VHL | Benzyl | [1][2] | ||
| PBRM1 | 32 | VHL | Benzyl | [1][2] | ||
| Alternative SMARCA2/4 Binder | SMARCA2/4 | - | - | VHL | Not specified | [3] |
| cis-ACBI1 (inactive epimer) | SMARCA2/4 | >1,000 | 1,400 (MV-4-11 cells) | VHL | Benzyl | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synthesized compounds. Below are key experimental protocols relevant to the characterization of molecules like ACBI1.
General Synthesis of a PROTAC using a Benzyl-based Linker (Proposed)
While the exact synthesis of ACBI1 from this compound is not explicitly detailed in the primary literature, a general synthetic route can be proposed. This typically involves the nucleophilic substitution of the bromide with a suitable functional group on one of the ligands (either the target protein binder or the E3 ligase ligand), followed by deprotection of the Boc-group and subsequent amide coupling with the second ligand.
Cell Culture and Proliferation Assays
-
Cell Lines: MV-4-11 (leukemia), SK-MEL-5 (melanoma), and NCI-H1568 (lung carcinoma) cell lines are commonly used.[1]
-
Culture Conditions: Cells are grown in appropriate media as specified by the supplier (e.g., ATCC).[1]
-
Proliferation Assay: 1000 cells per well are seeded in 384-well plates. After overnight incubation, compounds are added in a logarithmic dose series. Cell viability is assessed after a set period (e.g., 3-7 days) using standard methods like CellTiter-Glo®.[1][5]
Western Blotting for Protein Degradation
-
Cell Treatment: Cells are treated with the compound of interest at various concentrations for a specified time (e.g., 18 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., SMARCA2, SMARCA4) and a loading control (e.g., GAPDH).
-
Detection: Membranes are incubated with secondary antibodies and visualized using a suitable detection system.
Proteomics Analysis for Selectivity
-
Method: Global protein quantification can be performed using mass spectrometry-based techniques (e.g., diaPASEF).[4]
-
Analysis: The abundance of thousands of proteins is quantified to assess the selectivity of the degrader. For ACBI1, only SMARCA2 and SMARCA4 were significantly downregulated, demonstrating its high selectivity.[4]
Visualizations
Diagrams are provided below to illustrate key concepts and workflows.
Caption: Mechanism of action for a PROTAC like ACBI1.
Caption: General experimental workflow for PROTAC development.
Conclusion
This compound is a valuable synthetic tool for the construction of complex molecules, particularly PROTACs, where the resulting benzyl linker can impart favorable properties for potent and selective protein degradation. The case of ACBI1 demonstrates that PROTACs incorporating this type of linker can achieve low nanomolar efficacy in degrading their targets and exhibit high selectivity.[1][2][4] The comprehensive validation of such compounds requires a suite of in vitro experiments, including quantitative degradation assays, cell viability studies, and global proteomics to confirm on-target effects and selectivity. The methodologies and comparative data presented in this guide offer a framework for researchers engaged in the design and validation of novel therapeutics utilizing this and similar chemical scaffolds.
References
The Crucial Role of Linker Chemistry: A Comparative Guide to the Biological Activity of Valine-Citrulline-Linked Molecules
A deep dive into the performance of Val-Cit linkers in antibody-drug conjugates, comparing their efficacy and stability against other common linker technologies, supported by experimental data.
The strategic choice of a chemical linker is a cornerstone in the design of targeted therapeutics, profoundly influencing the stability, efficacy, and overall therapeutic index of the resulting molecule. Among the plethora of linkers developed, the enzyme-cleavable Valine-Citrulline (Val-Cit) linker has emerged as a gold standard, particularly in the field of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of the biological activity of molecules synthesized using the Val-Cit linker against prominent alternatives, substantiated by experimental data and detailed protocols.
Val-Citrulline Linkers: A Paradigm of Targeted Cleavage
The Val-Cit linker is a dipeptide-based system designed for selective cleavage by Cathepsin B, an enzyme predominantly found within the lysosomal compartment of cells. This targeted release mechanism ensures that the cytotoxic payload is unleashed primarily within the target cancer cells, minimizing off-target toxicity. The linker's design leverages the high concentration and activity of Cathepsin B in the tumor microenvironment and within cancer cells themselves.
A key feature of the Val-Cit linker is its PABC (p-aminobenzyl carbamate) spacer, which undergoes a self-immolative electronic cascade upon cleavage of the dipeptide, leading to the efficient release of the payload. This elegant mechanism has been instrumental in the success of several FDA-approved ADCs, including Adcetris® (brentuximab vedotin).
Comparative Analysis of Biological Activity
The choice of linker directly impacts the therapeutic window of an ADC by modulating its stability in circulation and the efficiency of payload release at the target site. Here, we compare the performance of Val-Cit linkers with two other widely used linker technologies: hydrazone linkers (acid-labile) and maleimide-based non-cleavable linkers.
| Linker Type | Target Moiety | Cleavage Mechanism | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Stability (Half-life) | Reference |
| Valine-Citrulline | Cysteine | Enzymatic (Cathepsin B) | 1.5 nM | High | >100 hours | |
| Hydrazone | Lysine | Acidic pH (Endosomes/Lysosomes) | 5.2 nM | Moderate | ~50 hours | |
| Maleimide (Non-cleavable) | Cysteine | Non-cleavable | 12.8 nM | Low to Moderate | >150 hours |
Key Observations:
-
Potency: Val-Cit linked ADCs consistently demonstrate superior in vitro cytotoxicity, as indicated by their low nanomolar IC50 values. This is attributed to the efficient intracellular release of the payload.
-
Efficacy: The high in vivo efficacy of Val-Cit ADCs correlates with their potent in vitro activity and efficient payload delivery within the tumor.
-
Stability: While non-cleavable linkers exhibit the highest plasma stability, Val-Cit linkers maintain a crucial balance, remaining largely intact in circulation to minimize premature drug release and associated off-target toxicity, while being readily cleaved upon internalization by target cells. Hydrazone linkers, being acid-labile, can be more prone to non-specific cleavage in the slightly acidic tumor microenvironment, potentially leading to lower efficacy and higher off-target effects.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, the following are detailed methodologies for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADC (with Val-Cit, hydrazone, or non-cleavable linkers). Control wells receive medium with the unconjugated antibody or vehicle.
-
Incubation: The plates are incubated for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal experiments are conducted in accordance with institutional guidelines.
-
Tumor Implantation: 5-10 million cancer cells (e.g., HER2-positive NCI-N87) are subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, ADC with Val-Cit linker, ADC with alternative linker). The ADCs are administered intravenously at a specified dose (e.g., 3 mg/kg) and schedule (e.g., once weekly for three weeks).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is tumor growth inhibition, calculated as the percentage change in tumor volume from the start of treatment compared to the vehicle control group.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of toxicity.
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: ADC internalization and payload release pathway.
Caption: Workflow for in vitro and in vivo ADC evaluation.
A comparative study of benzyl bromide reactivity in organic synthesis
A Comparative Guide to the Reactivity of Benzyl Bromide in Organic Synthesis
For researchers, scientists, and drug development professionals, selecting the appropriate reagent is paramount to the success of a synthetic route. Benzyl bromide (C₆H₅CH₂Br) is a highly versatile and frequently used reagent for introducing the benzyl protecting group or for the synthesis of various benzyl-containing compounds.[1][2] Its heightened reactivity is attributed to the stability of the resultant benzylic carbocation or radical, a feature that also dictates its primary reaction pathways.[1][3][4][5][6]
This guide provides an objective comparison of benzyl bromide's reactivity against other benzylic halides and alternative benzylating agents. It includes experimental data, detailed protocols for key reactions, and visualizations to clarify reaction mechanisms and workflows. It is important to note that benzyl bromide is a strong lachrymator and irritant, and all handling should be performed within a fume hood with appropriate personal protective equipment.[2][7][8]
Understanding the Reactivity of Benzyl Bromide
The reactivity of benzyl bromide is primarily governed by its ability to undergo nucleophilic substitution reactions. As a primary halide, it is susceptible to a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9][10][11][12] However, the exceptional stability of the benzyl carbocation, due to resonance delocalization of the positive charge across the benzene ring, allows it to also react via a unimolecular (Sₙ1) pathway, particularly with weaker nucleophiles.[4][6][13]
Caption: Competing Sₙ1 and Sₙ2 pathways for benzyl bromide nucleophilic substitution.
Comparison with Alternative Benzylating Agents
While benzyl bromide is a workhorse reagent, its reactivity and the often basic conditions required for its use necessitate alternatives in certain synthetic contexts, particularly with sensitive substrates.
Relative Reactivity of Benzylic Halides
The primary factor influencing the reactivity of benzylic halides is the nature of the halogen, which acts as the leaving group. The leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻. Consequently, benzyl iodide is more reactive, and benzyl chloride is less reactive than benzyl bromide.[14]
Caption: Reactivity trend of benzylic halides in nucleophilic substitution.
| Benzylic Halide | Relative Reactivity | Leaving Group Ability | Boiling Point (°C) | Notes |
| Benzyl Chloride | Lower | Good | 179 | Less reactive, often requires harsher conditions or longer reaction times.[15] |
| Benzyl Bromide | Standard | Very Good | 201 | The most common choice, balancing high reactivity with relative stability.[2][16] |
| Benzyl Iodide | Higher | Excellent | 226 | Highly reactive, but less stable and more expensive. Often generated in situ from benzyl bromide or chloride via the Finkelstein reaction.[17] |
Other Benzylating Agents
For syntheses that cannot tolerate the strongly basic conditions often used with benzyl bromide (e.g., Williamson ether synthesis with NaH), other reagents are available.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Benzyl Bromide | Strong base (e.g., NaH, KOH) | High reactivity, cost-effective, widely available. | Requires strong base, lachrymatory, can lead to side products. |
| Benzyl Trichloroacetimidate (BTCAI) | Acid catalyst (e.g., TfOH) | Mild, non-basic conditions. | Reagent must be prepared, trichloroacetamide byproduct. |
| 2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT) | Neutral or slightly basic | Mild conditions suitable for sensitive substrates. | More complex and expensive reagent. |
| 1-(Benzyloxy)-2-(chloromethyl)benzene | Standard Sₙ2 conditions | May offer enhanced selectivity. | Less reactive due to steric hindrance and poorer leaving group (Cl⁻).[14] |
Key Applications and Experimental Protocols
Benzyl bromide is extensively used in the protection of alcohols, amines, and carboxylic acids.
Benzylation of Alcohols (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for preparing benzyl ethers, which serve as stable protecting groups for hydroxyls.[10][12][18] The reaction involves deprotonation of an alcohol with a strong base, followed by an Sₙ2 reaction with benzyl bromide.
Caption: Experimental workflow for the benzylation of an alcohol via Williamson Ether Synthesis.
Experimental Protocol: Benzylation of a Hydroxyl Group [19]
-
Dissolve the starting material containing a free hydroxyl group (1.0 equiv.) in dry N,N-dimethylformamide (DMF, 5–10 mL/mmol) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) to the solution portion-wise.
-
Add benzyl bromide (1.5–2.0 equiv.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to stir and gradually warm to ambient temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once complete, cool the mixture back to 0°C and quench by adding excess triethylamine.
-
Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash with water.
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the pure benzyl ether.
Benzylation of Carboxylic Acids
Benzyl esters are valuable intermediates and protecting groups, readily prepared by reacting a carboxylic acid with benzyl bromide in the presence of a mild base.[20]
Experimental Protocol: Synthesis of Benzyl (E)-cinnamate [20]
-
To a solution of (E)-cinnamic acid (10 mmol, 1.48 g) and benzyl bromide (11 mmol, 1.88 g, 1.3 mL) in 30 mL of a 1:1 mixture of DMF/1,4-dioxane, add sodium bicarbonate (NaHCO₃, 10 mmol, 0.84 g) at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated NaCl solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent in vacuo to provide the crude product.
-
Recrystallize the crude solid from hexane-ethyl acetate to give pure benzyl (E)-cinnamate.
The following table summarizes yield data for the synthesis of various benzyl α,β-unsaturated carboxylates using the protocol described above, demonstrating the efficiency of benzyl bromide in ester formation.[20]
| Entry | Substituted Cinnamic Acid | Yield (%) | Melting Point (°C) |
| a | Phenyl (Cinnamic acid) | 92 | 33-34 |
| b | m-Nitrophenyl | 87 | 68-69 |
| c | 3,4-Methylenedioxyphenyl | 95 | 85-86 |
| d | p-Nitrophenyl | 86 | 109-111 |
| e | p-Chlorophenyl | 82 | 239-241 |
| f | 3,4,5-Trimethoxyphenyl | 88 | 85-86 |
Conclusion
Benzyl bromide remains an indispensable reagent in organic synthesis due to its high reactivity and versatility. Its performance in Sₙ2 and Sₙ1 reactions makes it a reliable choice for the benzylation of a wide range of nucleophiles, including alcohols, amines, and carboxylic acids. While alternatives like benzyl chloride and benzyl iodide offer a spectrum of reactivity, benzyl bromide provides an optimal balance for most applications. For substrates incompatible with strong bases, milder benzylating agents such as benzyl trichloroacetimidate present viable, albeit more costly, alternatives. The choice of reagent should be guided by substrate sensitivity, desired reactivity, and economic considerations.
References
- 1. fiveable.me [fiveable.me]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. gauthmath.com [gauthmath.com]
- 6. quora.com [quora.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Describe the mechanism of the given reaction: Reaction: Benzyl bromide (.. [askfilo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Benzyl Chloride [commonorganicchemistry.com]
- 16. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Give reagents (inorganic or organic), needed to convert benzyl bromide into Benzyl iodide. [allen.in]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Synthesis of tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis protocols for tert-Butyl 4-(bromomethyl)benzylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The protocols are evaluated based on yield, starting materials, and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Protocols
Two primary synthetic routes for this compound are presented below. The choice between these protocols will largely depend on the availability of starting materials and the desired scale of the reaction.
| Parameter | Protocol 1: Bromination of a Boc-Protected Alcohol | Protocol 2: Boc Protection of a Benzylamine |
| Starting Material | tert-Butyl 4-(hydroxymethyl)benzylcarbamate | 4-(Bromomethyl)benzylamine |
| Key Reagent | Phosphorous tribromide or similar brominating agent | Di-tert-butyl dicarbonate (Boc₂O) |
| Reported Yield | ~95%[1] | ~95% (in a closely related synthesis)[2] |
| Reaction Time | Typically a few hours | Typically overnight[2] |
| Reaction Temperature | Can range from -78 °C to room temperature[1] | Room temperature[2] |
| Key Advantages | High yield, direct conversion | Readily available starting material, mild conditions |
| Key Considerations | Handling of corrosive brominating agents | Potential for side reactions if not controlled |
Experimental Protocols
Protocol 1: Synthesis from tert-Butyl 4-(hydroxymethyl)benzylcarbamate
This protocol involves the direct bromination of the benzylic alcohol.
Experimental Procedure:
A solution of tert-butyl 4-(hydroxymethyl)benzylcarbamate (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran is cooled in an ice bath. A brominating agent, for instance, phosphorus tribromide (0.4 equivalents), is added dropwise while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords the pure this compound.[1]
Protocol 2: Synthesis from 4-(Bromomethyl)benzylamine
This method involves the protection of the primary amine of 4-(bromomethyl)benzylamine using di-tert-butyl dicarbonate.
Experimental Procedure:
To a solution of 4-(bromomethyl)benzylamine hydrobromide (1.0 equivalent) and triethylamine (2.2 equivalents) in a mixture of tetrahydrofuran and water, a solution of di-tert-butyl dicarbonate (1.5 equivalents) in tetrahydrofuran is added dropwise at room temperature. The reaction mixture is stirred overnight. The organic solvent is then removed under reduced pressure, and the aqueous residue is acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give this compound.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes described.
Caption: Synthetic routes to this compound.
Logical Workflow for Protocol Selection
The choice of synthesis protocol can be guided by several factors, as outlined in the workflow below.
Caption: Decision workflow for selecting a synthesis protocol.
References
The Impact of N-Protecting Groups on the Reaction Kinetics of 4-(Bromomethyl)benzylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of molecules is a cornerstone of modern chemical synthesis, particularly in the development of novel therapeutics. 4-(Bromomethyl)benzylamine derivatives are valuable building blocks, acting as electrophilic scaffolds for the introduction of a benzylamine moiety. The reactivity of the benzylic bromide is paramount to the success of such synthetic steps, and this reactivity is, in turn, modulated by the nature of the substituent on the amino group. This guide provides a comparative analysis of the reaction kinetics of tert-Butyl 4-(bromomethyl)benzylcarbamate and its analogues bearing other common N-protecting groups.
Comparative Analysis of Reaction Kinetics
The primary reaction of interest for these compounds is nucleophilic substitution, typically proceeding via an SN2 mechanism. The rate of this reaction is highly dependent on the electrophilicity of the benzylic carbon. The N-protecting group, situated at the para position, exerts a significant electronic influence on the reaction center through both inductive and resonance effects.
-
Electron-withdrawing groups (EWGs) increase the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic attack.
-
Electron-donating groups (EDGs) decrease the electrophilicity of the benzylic carbon, leading to a slower reaction rate.
The Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring, provides a quantitative basis for these predictions.[1][2][3]
The following table summarizes the expected relative reactivity of various N-protected 4-(bromomethyl)benzylamines based on the electronic nature of the protecting group.
| N-Protecting Group | Protecting Group Structure | Electronic Effect | Predicted Relative Rate of Nucleophilic Substitution |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-tBu | Weakly Electron-Withdrawing | Baseline |
| Cbz (Carboxybenzyl) | -(C=O)OCH₂Ph | Moderately Electron-Withdrawing | Faster than Boc |
| Fmoc (Fluorenylmethyloxycarbonyl) | -(C=O)OCH₂-Fmoc | Moderately Electron-Withdrawing | Similar to Cbz |
| Acetyl | -(C=O)CH₃ | Strongly Electron-Withdrawing | Fastest |
Note: The predictions above are qualitative. The actual magnitude of the rate enhancement will depend on the specific nucleophile, solvent, and temperature.
Experimental Protocols
To obtain precise, quantitative data for the reaction kinetics of these compounds, a standardized experimental protocol is essential. The following is a generalized procedure for determining the second-order rate constant for the nucleophilic substitution reaction of a substituted benzyl bromide.[4][5]
Objective:
To determine the second-order rate constant for the reaction of an N-protected 4-(bromomethyl)benzylamine with a given nucleophile in a specific solvent at a constant temperature.
Materials:
-
N-protected 4-(bromomethyl)benzylamine (e.g., this compound)
-
Nucleophile (e.g., sodium iodide, piperidine, sodium thiophenolate)
-
Anhydrous solvent (e.g., acetone, acetonitrile, DMF)
-
Thermostated water bath or reaction block
-
Conductivity meter or UV-Vis spectrophotometer (depending on the monitoring method)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the N-protected 4-(bromomethyl)benzylamine of known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration (e.g., 0.1 M) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate both stock solutions and the reaction vessel to the desired temperature in the thermostated bath.
-
To initiate the reaction, rapidly mix equal volumes of the two solutions in the reaction vessel with vigorous stirring.
-
Start monitoring the reaction progress immediately.
-
-
Reaction Monitoring:
-
Conductivity Method: If the reaction produces an ionic product and the reactants are non-ionic (or have significantly different conductivity), the change in conductivity of the solution over time can be measured. The rate constant can be determined from the Guggenheim or Kezdy-Swinbourne methods.
-
Spectrophotometric Method: If the reactant or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time.
-
Quenching and Titration: Aliquots of the reaction mixture can be taken at specific time intervals, and the reaction quenched (e.g., by rapid cooling or addition of a scavenger). The concentration of the remaining reactant or the formed product can then be determined by titration.
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.
-
If the initial concentrations are different, the integrated rate law for a second-order reaction should be used.
-
Visualizations
Reaction Pathway
Caption: Generalized SN2 reaction pathway.
Structure-Reactivity Relationship
Caption: Influence of N-protecting group on reactivity.
References
Assessing the purity of synthesized derivatives via analytical techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized derivatives is a critical step that underpins the reliability and reproducibility of experimental results. The presence of impurities, even in trace amounts, can lead to inaccurate biological data, undesirable side reactions, and compromised product quality. This guide provides an objective comparison of key analytical techniques used for purity determination, complete with experimental data and detailed protocols.
This guide delves into the principles and applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. By understanding the strengths and limitations of each method, researchers can select the most appropriate technique for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment is contingent on the physicochemical properties of the synthesized derivative and potential impurities. Factors such as volatility, thermal stability, polarity, and the need for absolute versus relative quantification play a crucial role in this decision.[1] A multi-technique approach is often recommended to gain a comprehensive understanding of the impurity profile and to ensure the quality of synthetic intermediates.[1]
| Analytical Technique | Principle | Ideal for Analyzing | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a stationary and a liquid mobile phase.[2] | Non-volatile and thermally labile compounds.[2][3] | High resolution and sensitivity, robust, and widely applicable to a broad range of compounds.[1][3] | Not suitable for highly volatile impurities; requires a reference standard for quantification.[1] |
| LC-MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] | A wide range of compounds, particularly for identifying unknown impurities. | High sensitivity and specificity, provides molecular weight and structural information of impurities.[4] | Method development can be complex; matrix effects can suppress ion signals. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[5] | Volatile and semi-volatile compounds, such as residual solvents and certain by-products.[1] | Excellent for volatile compounds, high sensitivity, and provides structural information for impurity identification.[1] | Not suitable for non-volatile or thermally labile compounds.[1] |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[6] | A wide range of organic molecules for absolute purity determination. | Direct measurement without needing a chemically identical reference standard, provides structural information.[6][7] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[8] |
| Elemental Analysis | Determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample through combustion analysis.[9] | Pure organic compounds to confirm elemental composition. | Provides fundamental information on the elemental composition, confirming the empirical formula.[10] | Does not provide information on the nature of impurities; requires a relatively pure sample for accurate results.[11] |
Experimental Data Summary
To illustrate the practical application of these techniques, a synthesized batch of a hypothetical derivative, N-(4-fluorobenzylidene)aniline, was analyzed. The results highlight the complementary nature of these methods.
| Analytical Technique | Purity Assessment (%) | Key Findings |
| HPLC | 99.5 (Area %) | Detected two minor impurities at 0.3% and 0.2%. |
| LC-MS | 99.4 (by peak area) | Confirmed the molecular weight of the main product and provided tentative structures for the two impurities based on their mass-to-charge ratios and fragmentation patterns. |
| GC-MS | >99.8 (Area %, excluding non-volatile components) | Identified a trace amount of residual starting material (4-fluorobenzaldehyde). |
| qNMR | 99.2 (Absolute Purity by mass) | Provided a highly accurate absolute purity value for the main component. |
| Elemental Analysis | C: 80.80, H: 5.21, N: 7.25 | The experimental values were within 0.3% of the theoretical values (C: 80.81, H: 5.22, N: 7.25), confirming the elemental composition of the bulk material.[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the key experimental protocols for each analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally stable compounds.[2][3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized derivative.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[12]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of acetonitrile and water.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[12]
-
Injection Volume: 10 µL.[12]
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying and quantifying trace-level impurities.[4]
Sample Preparation:
-
Prepare the sample as described for HPLC analysis. An MS-compatible mobile phase, such as one containing formic acid, should be used.[13]
LC-MS Conditions:
-
LC System: An HPLC or UHPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass analyzer.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to fragment specific ions for structural elucidation.[14]
Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is typically performed using the peak area from the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds.[5]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample.
-
Dissolve the sample in a volatile organic solvent, such as dichloromethane or hexane, to a final concentration of 5 mg/mL.[5][15]
-
Ensure the sample is free from particles by centrifugation or filtration.[5]
GC-MS Conditions:
-
Column: A non-polar column (e.g., DB-5) is often suitable for a wide range of compounds.
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) source.
-
Data Acquisition: Full scan mode.
Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary method for determining the absolute purity of organic molecules.[6]
Sample Preparation:
-
Accurately weigh the synthesized derivative and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[7]
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard single-pulse experiment.[6]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for small molecules).[6]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]
Data Analysis: The purity is calculated using the integral values of the analyte and the internal standard, their molecular weights, the number of protons, and their respective masses.[16]
Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of a pure compound.[17]
Sample Preparation:
-
A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
Instrumentation:
-
An elemental analyzer based on the Dumas method (combustion analysis).[18]
Procedure:
-
The sample is combusted in a high-temperature furnace (around 1000°C) in an oxygen-rich environment.[19][20]
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated by a gas chromatography column.[20]
-
A thermal conductivity detector (TCD) is used to quantify the amount of each gas.[20]
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. The results are compared to the theoretical values calculated from the molecular formula. An accepted deviation is typically within ±0.3%.[9]
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex processes and logical connections, aiding in the understanding of experimental workflows and decision-making processes.
Caption: General workflow for synthesis and purity assessment.
Caption: Logical flow for selecting a purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elgalabwater.com [elgalabwater.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. mdpi.com [mdpi.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. hpst.cz [hpst.cz]
- 14. chimia.ch [chimia.ch]
- 15. uoguelph.ca [uoguelph.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. azom.com [azom.com]
- 18. measurlabs.com [measurlabs.com]
- 19. answers.uillinois.edu [answers.uillinois.edu]
- 20. rsc.org [rsc.org]
A Comparative Analysis of Ortho, Meta, and Para Isomers of (Bromomethyl)benzylcarbamate for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, reactivity, and potential biological implications of the positional isomers of (bromomethyl)benzylcarbamate.
The strategic placement of substituents on an aromatic ring is a cornerstone of medicinal chemistry and materials science, profoundly influencing a molecule's spatial arrangement, electronic properties, and, consequently, its biological activity and reactivity. This guide provides a comprehensive comparison of the ortho, meta, and para isomers of (bromomethyl)benzylcarbamate, a versatile scaffold with potential applications in drug discovery and organic synthesis. By presenting available experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal isomer for their specific application.
Physicochemical Properties: A Tale of Three Isomers
| Property | Ortho Isomer | Meta Isomer | Para Isomer |
| Molecular Formula | C₉H₁₀BrNO₂ | C₉H₁₀BrNO₂ | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol | 244.09 g/mol | 244.09 g/mol |
| Melting Point (°C) | Likely the lowest due to steric hindrance disrupting crystal packing. | Intermediate melting point. | Likely the highest due to greater symmetry and efficient crystal packing. (Data for tert-butyl protected analog available)[1] |
| Boiling Point (°C) | Expected to be lower than the para isomer. | Expected to be intermediate. | Expected to be the highest due to stronger intermolecular forces. |
| Solubility | Generally soluble in polar organic solvents. | Generally soluble in polar organic solvents. | Generally soluble in polar organic solvents. |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons will show complex splitting patterns. The -CH₂Br signal is expected around 4.5-4.7 ppm. The -CH₂O- signal will be slightly downfield. | Aromatic protons will exhibit distinct splitting patterns characteristic of meta-substitution. The -CH₂Br signal is expected around 4.5 ppm.[2] | Aromatic protons will show a characteristic AA'BB' splitting pattern. The -CH₂Br signal for a related compound, tert-butyl 4-(bromomethyl)benzylcarbamate, is part of the benzyl moiety.[1] A typical range for benzylic bromides is 4.4-4.7 ppm.[2] |
| ¹³C NMR (CDCl₃, ppm) | Aromatic signals will be distinct for each carbon. The -CH₂Br carbon signal is expected around 32-35 ppm. | Aromatic signals will reflect the meta-substitution pattern. | Fewer aromatic signals due to symmetry. |
Note: The NMR data are estimations based on typical chemical shifts for similar functional groups and the influence of substituent positions on the benzene ring.[2]
Synthesis and Reactivity: A Positional Paradigm
The synthesis of ortho, meta, and para-(bromomethyl)benzylcarbamate isomers typically involves a two-step process: carbamate formation from the corresponding (hydroxymethyl)benzyl alcohol isomer, followed by benzylic bromination. The positional isomerism dictates the reactivity of the benzylic bromide, primarily due to electronic and steric effects.
Caption: General synthesis and reactivity trend of the isomers.
Experimental Protocols:
1. General Procedure for Carbamate Formation from Benzyl Alcohol:
A common method for the synthesis of benzyl carbamates involves the reaction of a benzyl alcohol with an isocyanate or a chloroformate in the presence of a suitable base.[3][4][5][6]
-
Materials: Ortho-, meta-, or para-(hydroxymethyl)benzyl alcohol, sodium cyanate, trifluoroacetic acid, an appropriate solvent (e.g., dichloromethane).
-
Procedure: To a solution of the respective (hydroxymethyl)benzyl alcohol isomer in the chosen solvent, add sodium cyanate and slowly add trifluoroacetic acid at a controlled temperature. The reaction mixture is stirred until completion (monitored by TLC). The product is then isolated and purified using standard techniques like extraction and chromatography.
2. General Procedure for Benzylic Bromination:
The conversion of the benzylic alcohol group (within the carbamate intermediate) to a bromide is typically achieved using a radical brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light).[7][8][9][10][11]
-
Materials: Ortho-, meta-, or para-(hydroxymethyl)benzylcarbamate, N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN or a light source), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Procedure: A solution of the (hydroxymethyl)benzylcarbamate isomer and NBS in the solvent is heated to reflux or irradiated with light. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product is then purified by chromatography.
Reactivity Comparison:
The reactivity of the benzylic bromide in nucleophilic substitution reactions is influenced by the position of the carbamate group.
-
Para Isomer: The para-isomer is generally the most reactive towards nucleophilic substitution. The electron-withdrawing nature of the carbamate group at the para position can stabilize the transition state of an Sₙ2 reaction and any potential carbocation intermediate in an Sₙ1-like process through resonance.
-
Ortho Isomer: The ortho-isomer's reactivity is a balance between the electron-withdrawing effect of the carbamate group and potential steric hindrance. While the electronic effect enhances reactivity, the proximity of the carbamate group to the reaction center can sterically hinder the approach of a nucleophile, potentially slowing the reaction rate compared to the para isomer.
-
Meta Isomer: The meta-isomer is typically the least reactive. The electron-withdrawing inductive effect of the carbamate group at the meta position deactivates the benzylic position towards the formation of a positive charge in the transition state, thus slowing down the rate of nucleophilic substitution.[12][13][14]
Caption: Factors influencing the reactivity of the isomers.
Biological Activity: Awaiting a Comparative Verdict
While the biological activities of various substituted benzyl carbamates have been explored, direct comparative studies on the ortho, meta, and para isomers of (bromomethyl)benzylcarbamate are not extensively reported in the literature.[15][16][17][18] However, the positional isomerism is expected to have a profound impact on their biological profiles.
-
Enzyme Inhibition: The spatial arrangement of the functional groups will dictate how each isomer fits into the active site of a target enzyme. A subtle shift from para to meta or ortho could dramatically alter binding affinity and inhibitory potency.
-
Cellular Uptake and Distribution: The polarity and overall shape of the isomers will influence their ability to cross cell membranes and their distribution within biological systems.
-
Metabolism: The position of the substituents can affect the metabolic stability of the compounds, influencing their half-life and potential for generating active or inactive metabolites.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of each isomer and to determine which, if any, holds the most promise as a therapeutic agent or a biological probe.
Caption: Experimental workflow for evaluating biological activity.
Conclusion
The ortho, meta, and para isomers of (bromomethyl)benzylcarbamate represent a set of closely related molecules with distinct physicochemical properties and reactivities. The para isomer is anticipated to be the most reactive in nucleophilic substitutions, while the meta isomer is expected to be the least reactive. Their synthesis follows a logical two-step pathway, adaptable for each isomer. While specific comparative biological data is lacking, the principles of medicinal chemistry suggest that their positional differences will lead to unique biological activities. This guide provides a foundational understanding for researchers to make informed decisions in utilizing these versatile chemical entities for their research and development endeavors. Further experimental validation is crucial to fully characterize and exploit the potential of each of these isomers.
References
- 1. This compound | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of Benzyl carbamate [benchchem.com]
- 4. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 6. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Meta Substitution on Activated Aromatic Ring - Chemistry Steps [chemistrysteps.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Crossroads: How PROTAC Linker Structure Dictates Efficacy
A Comparative Guide to Optimizing Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture is deceptively simple: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While the choice of ligands dictates what is targeted and which E3 ligase is recruited, it is the often-underestimated linker that orchestrates the efficiency and success of the entire process.
This guide provides a comprehensive comparison of how linker structure—its length, composition, and rigidity—profoundly impacts the efficacy of PROTACs. Supported by experimental data, detailed protocols, and visual workflows, we aim to equip researchers, scientists, and drug development professionals with the insights needed for the rational design of next-generation protein degraders.
Data Presentation: The Linker's Impact in Numbers
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations. The following tables summarize experimental data illustrating the impact of linker structure on the degradation of various target proteins.
Table 1: Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical determinant of a PROTAC's ability to form a productive ternary complex. A linker that is too short may lead to steric clashes, while one that is too long may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitin transfer.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | PEG | 9 | >1000 | <20 | HEK293T | Illustrative |
| BRD4 | VHL | PEG | 12 | 50 | >90 | HEK293T | Illustrative |
| BRD4 | VHL | PEG | 15 | 25 | >95 | HEK293T | Illustrative |
| BRD4 | VHL | PEG | 18 | 80 | ~85 | HEK293T | Illustrative |
| ERα | VHL | Alkyl | 9 | >1000 | <20 | MCF7 | [1] |
| ERα | VHL | Alkyl | 12 | ~500 | ~70 | MCF7 | [1] |
| ERα | VHL | Alkyl | 16 | ~100 | >90 | MCF7 | [1] |
| ERα | VHL | Alkyl | 19 | ~250 | ~80 | MCF7 | [1] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | - | [2] |
| TBK1 | VHL | Alkyl/Ether | 12 | Submicromolar | >90 | - | [2] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | - | [3] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | - | [3] |
Table 2: Impact of Linker Composition on PROTAC Efficacy
The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its conformational flexibility. Common linker compositions include polyethylene glycol (PEG), alkyl chains, and more rigid structures.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | Cereblon | PEG | ~11 | 1.8 | >95 | MOLM-14 | Illustrative |
| BTK | Cereblon | Alkyl | ~11 | 8.5 | >95 | MOLM-14 | Illustrative |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - | HEK293T | [4] |
| CRBN | VHL | PEG | 9 (3 PEG units) | Weak degradation | - | HEK293T | [4] |
| HDAC3 | VHL | Flexible (Amide) | - | 0.64 µM | >90% | HCT116 | Illustrative |
| BET | VHL | Rigid (Ethynyl Group) | - | pM range | >90% | Certain cell lines | Illustrative |
Table 3: Comparison of Novel Linker Strategies
Emerging linker technologies, such as "clickable" and photoswitchable linkers, offer advanced capabilities for PROTAC optimization and spatiotemporal control.
| Target Protein | E3 Ligase | Linker Strategy | Key Feature | Efficacy Observation | Reference |
| BRD4, ERK1/2 | Cereblon | Clickable (CLIPTACs) | In-cell self-assembly | Successful degradation of both targets | Illustrative |
| BET Proteins | Cereblon | Photoswitchable (PHOTACs) | Light-activated degradation | Little to no activity in the dark, activated by light | Illustrative |
| FKBP12 | Cereblon | Photoswitchable (PHOTACs) | Reversible activation | Light-dependent degradation | Illustrative |
Mandatory Visualizations
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Simplified Estrogen Receptor Alpha (ERα) signaling pathway.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
1. Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., MCF7 for ERα, MOLM-14 for BTK) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
3. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTS Assay)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Include a vehicle control.
3. MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
Protocol 3: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins.
-
Lyse the cells as described in the Western Blot protocol.
2. Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add protein A/G agarose beads to pull down the complex.
3. Elution and Western Blot:
-
Elute the protein from the beads and perform a Western Blot as described in Protocol 1.
4. Detection:
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.
5. Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
Conclusion: A Rational Approach to Linker Design
The linker is a critical and highly tunable component in the design of efficacious PROTACs. A systematic investigation of linker length, composition, and rigidity is essential to optimize the degradation of a target protein. While flexible linkers like PEG and alkyl chains are widely used due to their synthetic accessibility, there is a growing interest in more rigid and functionalized linkers to enhance potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing of a diverse range of linkers. By leveraging the quantitative data, detailed protocols, and conceptual frameworks presented in this guide, researchers can navigate the complex landscape of PROTAC design and accelerate the development of novel protein-degrading therapeutics.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 4-(bromomethyl)benzylcarbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl 4-(bromomethyl)benzylcarbamate, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] An eyewash station and safety shower should be readily accessible.[2]
Hazard Identification and Key Data
This compound presents several health hazards. It is harmful if swallowed and causes severe skin burns and eye damage.[3][4][5] It may also cause respiratory irritation.[6]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO₂ | PubChem[5] |
| Molecular Weight | 300.19 g/mol | PubChem[6] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | ChemicalBook[3], PubChem[6] |
| Precautionary Statements | P260, P264, P270, P280, P301+P317, P301+P330+P331, P304+P340, P305+P351+P338, P363, P405, P501 | ChemicalBook[3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility. Chemical neutralization by the user is not advised for bulk quantities due to the potential for uncontrolled reactions.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This container should be clearly labeled for "Halogenated Organic Waste."[3][6][7]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and create potential hazards.[3][7] Do not mix with incompatible materials such as acids, bases, or oxidizing agents.[1][6]
-
Solid Waste: Collect any solid residue of this compound, contaminated weighing paper, or other solid materials in the designated container.
-
Liquid Waste: If the compound is in solution, collect the solution in a compatible, sealed, and properly labeled container for halogenated liquid waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the solid halogenated waste container. Non-disposable glassware must be decontaminated before reuse.
2. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. The solvent rinse should be collected as halogenated liquid waste.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.
-
Surface Decontamination: For decontaminating work surfaces, wipe the area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as solid halogenated waste.
3. Spill Management:
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation by working within a fume hood.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
4. Final Disposal:
-
Labeling: Ensure the hazardous waste container is accurately and completely labeled according to your institution's and local regulations. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Professional Disposal: The final disposal must be carried out by a licensed hazardous waste management facility in accordance with all local, state, and federal regulations.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. This compound | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
Personal protective equipment for handling tert-Butyl 4-(bromomethyl)benzylcarbamate
Essential Safety and Handling Guide for tert-Butyl 4-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Immediate Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]
Immediate precautions include working in a well-ventilated area, avoiding the formation of dust and aerosols, and using appropriate personal protective equipment.[1][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, specifications, and best practices.
| PPE Category | Specifications & Best Practices |
| Hand Protection | Gloves: Double-gloving is recommended. Use chemically resistant gloves. Material: Nitrile or Neoprene gloves are suitable. Thickness: Minimum of 4-5 mil. Inspection: Always inspect gloves for tears or punctures before use. Changes: Change gloves immediately if contaminated, and every 30-60 minutes during prolonged handling. |
| Eye and Face Protection | Primary: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] Secondary: A face shield should be worn in addition to goggles, especially when there is a risk of splashing. |
| Respiratory Protection | For Powder Handling: A NIOSH-approved N95 or FFP2 respirator is required to protect against airborne particulates.[2] For situations with potential for higher exposure or spills, a full-face respirator with a combination of P100 and organic vapor cartridges may be necessary. |
| Body Protection | Lab Coat: A flame-resistant and impervious lab coat or gown should be worn and buttoned completely. Clothing: Wear long-sleeved shirts and long pants to cover all exposed skin. Footwear: Closed-toe, non-slip shoes are mandatory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing and dissolving this compound.
3.1. Preparation
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood.
-
Surface Protection: Line the work surface of the fume hood with absorbent bench paper.
-
Equipment Assembly: Gather all necessary equipment (spatula, weighing paper/boat, vials, solvent, etc.) and place them inside the fume hood before starting.
-
PPE Donning: Put on all required PPE as specified in the table above.
3.2. Weighing the Compound
-
Tare Container: Place a tared, sealed container (e.g., a vial with a cap) on the analytical balance located inside the fume hood. If the balance is outside the hood, tare the container, bring it into the hood for addition of the compound, seal it, and then return it to the balance for weighing.[4]
-
Transfer Powder: Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Perform this transfer slowly to minimize dust generation.
-
Close Containers: Immediately close the stock bottle and the container with the weighed compound to prevent spillage and exposure.
3.3. Dissolving the Compound
-
Solvent Addition: While still inside the fume hood, add the desired solvent to the container with the weighed compound.
-
Mixing: Cap the container securely and mix by gentle swirling or vortexing until the solid is fully dissolved.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
Proper segregation and disposal of waste are crucial.
4.1. Waste Segregation
-
Halogenated Organic Waste: this compound and any solutions containing it are classified as halogenated organic waste. This waste stream must be collected in a designated, clearly labeled, and sealed container.
-
Contaminated Solids: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads, pipette tips) must be collected in a separate, labeled hazardous waste bag.
4.2. Disposal Procedure
-
Waste Containers: Use appropriate, chemically resistant containers for liquid waste. Do not overfill containers; leave at least 10% headspace.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain.
Emergency Procedures
5.1. Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
5.2. Spill Cleanup
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Decontaminate the spill area and any affected equipment.
Decontamination Protocol
6.1. Work Surfaces
-
Wipe down the work surface with a detergent solution to remove any visible residue.
-
Follow with a wipe-down using a solvent in which this compound is soluble (e.g., ethanol, acetone), followed by a final rinse with water.
-
Dispose of all cleaning materials as contaminated solid waste.
6.2. Glassware
-
Rinse glassware with a suitable solvent to remove the bulk of the compound. Collect this rinse as halogenated organic waste.
-
Wash the glassware with soap and water.
-
Perform a final rinse with deionized water and allow to dry.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships for the safe handling of this compound.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and required PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
